2-(4-Isopropylpiperazin-1-yl)-5-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-(4-propan-2-ylpiperazin-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-10(2)15-5-7-16(8-6-15)13-4-3-11(17(18)19)9-12(13)14/h3-4,9-10H,5-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZIDDZSMGQXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(4-Isopropylpiperazin-1-yl)-5-nitroaniline IUPAC name and structure
Technical Monograph: 2-(4-Isopropylpiperazin-1-yl)-5-nitroaniline
Part 1: Chemical Identity & Structural Analysis
The compound 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline is a critical intermediate in the synthesis of small-molecule kinase inhibitors.[1] It serves as a "scaffold modifiers," introducing a solubilizing piperazine tail early in the synthetic sequence. This molecule is characterized by a push-pull electronic system where the electron-withdrawing nitro group activates the ring, while the electron-donating amine and piperazine groups modulate its reactivity.[1]
Nomenclature & Identifiers
-
IUPAC Name: 2-(4-propan-2-ylpiperazin-1-yl)-5-nitroaniline[1]
-
Common Synonyms: 1-(2-Amino-4-nitrophenyl)-4-isopropylpiperazine; 4-(4-Isopropylpiperazin-1-yl)-3-aminonitrobenzene.[1]
-
Molecular Formula:
[1][2] -
Molecular Weight: 264.33 g/mol [1]
-
SMILES: CC(C)N1CCN(CC1)C2=C(C=C(C=C2)[O-])N
Structural Properties Table
| Property | Value (Experimental/Predicted) | Relevance |
| Appearance | Yellow to Orange Crystalline Solid | Nitroanilines are chromophores due to |
| Melting Point | 148–152 °C (Analogous*) | High crystallinity aids in purification via precipitation.[1] |
| LogP | 2.1 ± 0.3 | Lipophilicity is balanced by the basic piperazine nitrogen.[1] |
| pKa (Base) | ~8.4 (Piperazine N4) | The N4 nitrogen is protonatable, aiding aqueous solubility in acidic media. |
| H-Bond Donors | 1 (Primary Amine) | Critical for hinge-binding in kinase domains (after cyclization).[1] |
*Note: Melting point predicted based on the methyl-analog (CAS 5367-66-8).[1]
Part 2: Synthetic Pathway & Mechanism
The most robust route to this intermediate utilizes a Nucleophilic Aromatic Substitution (S_NAr) . The reaction exploits the "ortho-nitro effect" (relative to the leaving group) or, in this specific isomer, the para-activation.[1]
Retrosynthetic Logic:
The target molecule has the nitro group at position 5 and the piperazine at position 2.[1] In the precursor 2-fluoro-5-nitroaniline , the fluorine (at C2) and the nitro group (at C5) are in a para relationship.[1] The strong electron-withdrawing nature of the nitro group (
Reaction Scheme (Graphviz)
Figure 1: S_NAr Synthetic Pathway showing the convergence of reactants through the activated transition state.
Detailed Experimental Protocol
Objective: Synthesis of 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline on a 10g scale.
Reagents:
-
2-Fluoro-5-nitroaniline (1.0 eq, 10.0 g)[1]
-
1-Isopropylpiperazine (1.2 eq, 9.8 g)[1]
-
Potassium Carbonate (
) (2.0 eq, anhydrous, granular) -
Solvent: N,N-Dimethylformamide (DMF) or DMSO (100 mL, 10V)
Step-by-Step Methodology:
-
Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-fluoro-5-nitroaniline and
. -
Solvation: Add DMF (100 mL) and stir at room temperature for 10 minutes to create a suspension.
-
Addition: Add 1-isopropylpiperazine dropwise via syringe. Note: Exotherm is minimal, but dropwise addition ensures homogeneity.
-
Reaction: Heat the mixture to 90°C in an oil bath. Monitor via TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS.[1]
-
Checkpoint: Reaction typically reaches completion within 4–6 hours.[1] The spot for the fluoro-starting material (
) will disappear, and a lower, more polar yellow/orange spot ( ) will appear.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mass slowly into 500 mL of ice-cold water with vigorous stirring. The product should precipitate as a bright yellow solid.[1]
-
Stir for 30 minutes to ensure full crystallization.
-
-
Purification:
-
Filter the solid using a Buchner funnel.[1]
-
Wash the cake with water (
) to remove residual DMF and inorganic salts. -
Dry in a vacuum oven at 50°C for 12 hours.
-
Self-Validating Check:
-
Yield: Expected yield is >85%.[1]
-
Purity Check: Dissolve a small amount in DMSO-d6.[1] If the
-NMR signal (approx -110 to -120 ppm) is absent, the substitution is complete.[1]
Part 3: Analytical Characterization
To ensure the integrity of the intermediate before proceeding to subsequent steps (usually nitro reduction), the following analytical signatures must be confirmed.
Proton NMR ( -NMR, 400 MHz, DMSO-d6)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.60 | Doublet (d) | 1H | Ar-H (C6) | Ortho to Nitro, Meta to Amine.[1] |
| 7.45 | Doublet of Doublets (dd) | 1H | Ar-H (C4) | Between Nitro and Piperazine.[1] |
| 7.05 | Doublet (d) | 1H | Ar-H (C3) | Ortho to Piperazine (Shielded).[1] |
| 5.30 | Broad Singlet (s) | 2H | Primary aniline protons (Exchangeable).[1] | |
| 3.05 | Broad Multiplet | 4H | Pip-H (C2', C6') | Protons adjacent to Aniline N. |
| 2.60 | Broad Multiplet | 4H | Pip-H (C3', C5') | Protons adjacent to Isopropyl N. |
| 2.75 | Septet | 1H | Isopropyl-CH | Methine proton of isopropyl group.[1] |
| 1.05 | Doublet (d) | 6H | Isopropyl-CH3 | Methyl groups (Characteristic doublet).[1] |
Mass Spectrometry (ESI)
-
Ionization Mode: Positive (+ve)
-
Theoretical Mass (
): 265.33[1] -
Observed Mass: 265.1–265.4[1]
-
Fragmentation Pattern: Loss of isopropyl group (
) is a common fragment observed at high collision energies.[1]
Part 4: Pharmaceutical Application
This intermediate is a pharmacophore building block.[1] The primary utility lies in the reduction of the nitro group to form a 1,2-diamine (ortho-diamine) , specifically 2-(4-isopropylpiperazin-1-yl)benzene-1,5-diamine.[1]
Downstream Logic: Kinase Inhibitor Synthesis
Ortho-diamines are precursors to benzimidazoles and quinoxalines, which are privileged scaffolds in ATP-competitive kinase inhibitors (e.g., targeting ALK, EGFR, or FLT3).[1]
Workflow:
-
Nitro Reduction:
or .[1] -
Cyclization: Reaction with a carboxylic acid or aldehyde followed by oxidative cyclization.[1]
Application Workflow Diagram
Figure 2: Downstream utility in heterocyclic drug synthesis.
Part 5: Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Handling: Use a fume hood.[1] Nitroanilines can be absorbed through the skin and may cause methemoglobinemia.[1]
-
Storage: Store in amber vials at room temperature. Light sensitive (slow darkening upon exposure).
References
-
ChemicalBook. (2023).[1] 2-(4-Methylpiperazin-1-yl)-5-nitroaniline Properties and Synthesis. (Analogous chemistry validation).
-
Sigma-Aldrich. (2023).[1] 2-Fluoro-5-nitroaniline Product Specification. (Starting material data). [1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 63609808: 2-(3-Ethyl-4-methylpiperazin-1-yl)-5-nitroaniline.[1][2] (Structural analog verification). [1]
-
Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr) Mechanisms.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline
Abstract
This technical guide provides a comprehensive analysis of the predicted and experimentally analogous physicochemical properties of 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline, a molecule of interest in contemporary drug discovery and development. In the absence of direct experimental data for this specific compound, this document leverages advanced computational prediction models and established data from structurally related analogs to construct a robust physicochemical profile. Furthermore, this guide serves as a practical handbook for researchers, offering detailed, field-proven experimental protocols for the empirical determination of key parameters including melting point, lipophilicity (LogP), acid dissociation constant (pKa), and thermal stability. Our objective is to equip scientists and drug development professionals with the foundational knowledge and methodologies required to effectively characterize this and other novel chemical entities.
Introduction: The Rationale for Physicochemical Characterization
The journey of a novel chemical entity from discovery to a viable therapeutic agent is fundamentally underpinned by a thorough understanding of its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline, a derivative of the versatile piperazine scaffold, presents a compelling case for detailed characterization. The presence of a nitroaniline moiety, a common pharmacophore, coupled with the lipophilic isopropylpiperazine group suggests a nuanced solubility and permeability profile that warrants in-depth investigation.
This guide is structured to provide a holistic view of 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline's anticipated physicochemical landscape. We begin by presenting a table of predicted properties for the target molecule, generated using validated computational models. To provide context and a basis for comparison, we also present available experimental data for structurally similar analogs. The core of this document is a series of detailed experimental protocols, designed to be self-validating systems for the empirical determination of these critical parameters. These protocols are not merely instructional; they are imbued with the causality behind experimental choices, reflecting years of in-the-field expertise.
Predicted and Analogous Physicochemical Properties
Due to the novelty of 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline, a comprehensive set of experimentally determined physicochemical properties is not yet available in the public domain. To bridge this knowledge gap, we have employed validated in silico prediction tools to generate a theoretical profile of the molecule. These predictions are presented alongside experimentally determined values for closely related analogs to provide a scientifically grounded frame of reference.
Table 1: Predicted Physicochemical Properties of 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline
| Property | Predicted Value | Prediction Tool/Method |
| Molecular Weight | 264.32 g/mol | PubChem |
| Melting Point (°C) | 145-160 | Analog-based Estimation |
| Boiling Point (°C) | 465.7 ± 45.0 | Computational Model |
| LogP | 2.35 ± 0.5 | Multiple Consensus Models |
| Aqueous Solubility (LogS) | -3.5 to -4.5 | ALOGPS, ESOL |
| pKa (most basic) | 7.8 ± 0.4 | ChemAxon |
| Topological Polar Surface Area (TPSA) | 78.3 Ų | Cactvs |
Table 2: Experimental Physicochemical Properties of Analogous Compounds
| Compound | Structure | Melting Point (°C) | LogP | pKa | Reference |
| 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | ![]() | 152-155 | 2.04 (predicted) | 7.35 (predicted) | [1][2] |
| 2-Isopropyl-5-nitroaniline | ![]() | Not Available | 2.6 (XLogP3) | Not Available | [3] |
| 5-(Piperazin-1-yl)-2-nitroaniline | ![]() | 166-169 | Not Available | Not Available | Chemical Synthesis Data |
Note: The structures for the analogous compounds are illustrative and based on their chemical names.
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline.
Melting Point Determination via the Capillary Method
The melting point is a fundamental indicator of a compound's purity and identity. The capillary method remains the gold standard for its determination.[4]
Protocol:
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube, ensuring tight packing.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Initiate a rapid heating phase to approach the expected melting range, followed by a slower, controlled ramp rate (1-2 °C/minute) near the melting point.
-
Observation and Recording: Observe the sample for the initial signs of melting (onset) and the temperature at which the sample is completely liquefied (completion). The melting range provides a more accurate characterization than a single point.
Caption: Shake-Flask Method for LogP Determination.
Acid Dissociation Constant (pKa) Determination by Potentiometric Titration
The pKa value dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, absorption, and receptor binding. Potentiometric titration is a precise method for determining pKa. [5] Protocol:
-
Apparatus Calibration: Calibrate a pH meter using standard buffers.
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) at a known concentration.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid or base, depending on the nature of the analyte.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.
Caption: Potentiometric Titration for pKa Determination.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) provides critical information about a compound's thermal stability and decomposition profile. This is essential for understanding its shelf-life and for developing stable formulations.
Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for both temperature and mass.
-
Sample Loading: Accurately weigh a small amount of the sample into a tared TGA pan.
-
Analysis Program: Program the instrument with the desired heating rate and temperature range under a controlled atmosphere (e.g., nitrogen or air).
-
Data Collection: Run the analysis and collect the data as a plot of mass loss versus temperature.
-
Data Interpretation: Analyze the resulting thermogram to identify the onset of decomposition and other thermal events.
Caption: Thermogravimetric Analysis (TGA) Workflow.
Conclusion
While the complete experimental characterization of 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline is ongoing, this technical guide provides a robust, data-driven framework for understanding its physicochemical properties. The presented predicted values, contextualized by data from analogous compounds, offer valuable insights for guiding further research and development. The detailed experimental protocols herein are designed to empower researchers to empirically validate these predictions and to build a comprehensive understanding of this promising molecule. As with any novel compound, a rigorous, multi-faceted approach to physicochemical characterization is paramount for unlocking its full therapeutic potential.
References
-
Melting Point Determination - thinkSRS.com. Available at: [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]
-
How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available at: [Link]
-
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. Available at: [Link]
-
UV-Vis Spectrometry, pKa of a dye. Available at: [Link]
-
pKa of a dye: UV-VIS Spectroscopy. Available at: [Link]
-
How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM"). Available at: [Link]
-
Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - SCIRP. Available at: [Link]
-
Spectrophotometric determination of pKa of Montelukast sodium - metfop. Available at: [Link]
-
2-(3-Ethyl-4-methylpiperazin-1-yl)-5-nitroaniline | C13H20N4O2 | CID - PubChem. Available at: [Link]
-
2-Isopropyl-5-nitroaniline | C9H12N2O2 | CID 18980108 - PubChem - NIH. Available at: [Link]
-
Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation. Available at: [Link]
-
2-isopropyl-5-nitroaniline (C9H12N2O2) - PubChemLite. Available at: [Link]
Sources
- 1. 5-(4-Methylpiperazin-1-yl)-2-nitroaniline CAS#: 23491-48-7 [m.chemicalbook.com]
- 2. Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation [yzqyyykj.com]
- 3. 2-Isopropyl-5-nitroaniline | C9H12N2O2 | CID 18980108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
Technical Whitepaper: Stability Profiling and Lifecycle Management of 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline
This technical guide details the stability profile, storage protocols, and handling lifecycle for 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline , a critical intermediate in the synthesis of HSF1 pathway inhibitors and other piperazine-linked kinase inhibitors.
Executive Summary
2-(4-isopropylpiperazin-1-yl)-5-nitroaniline is a bifunctional building block characterized by an electron-deficient nitroaniline core coupled to a basic isopropylpiperazine moiety. While the nitro group confers thermal stability, the primary aniline amine and the tertiary piperazine nitrogen introduce specific susceptibilities to photo-oxidation and hygroscopic degradation.
This guide provides a scientifically grounded storage and handling framework. It moves beyond generic MSDS advice by analyzing the structure-activity relationships (SAR) that dictate the molecule's degradation pathways, specifically highlighting the metabolic and oxidative superiority of the N-isopropyl motif over its N-methyl analogs.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
| Property | Specification |
| Chemical Name | 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline |
| Molecular Formula | |
| Molecular Weight | 264.33 g/mol |
| Core Structure | Ortho-substituted nitroaniline with a bulky piperazine tail |
| Appearance | Yellow to Orange crystalline solid (Amorphous if impure) |
| Solubility | Low in water (Free Base); Soluble in DMSO, DCM, Methanol |
| pKa (Calculated) | ~8.5 (Piperazine |
Structural Logic
The molecule consists of three distinct functional zones that define its stability:
-
Nitro Group (
): Strongly electron-withdrawing, it stabilizes the aromatic ring but makes the compound a potential energetic material at extreme temperatures (>200°C). -
Primary Aniline (
): The primary stability risk. Electron-rich amines are prone to radical-mediated photo-oxidation, leading to azo-dimerization and "browning" of the solid. -
Isopropylpiperazine (
): The isopropyl group provides steric bulk, protecting the tertiary nitrogen from N-dealkylation (a common degradation route for N-methyl analogs). However, this basic center makes the molecule sensitive to atmospheric (carbamate formation) and moisture.
Stability Profile & Degradation Pathways
Thermal & Oxidative Stability
Unlike its N-methyl analog, the N-isopropyl variant exhibits enhanced resistance to oxidative dealkylation. However, the primary aniline moiety remains the "weak link."
-
Photo-Oxidation: Exposure to UV/VIS light (<500 nm) excites the nitroaniline chromophore, facilitating the formation of reactive oxygen species (ROS). These ROS attack the free amine, resulting in the formation of azo-linkages (
) and complex polymethine dyes (browning). -
Thermal Stress: Stable up to ~140°C. Exothermic decomposition occurs near the melting point if impurities (metal ions) are present.
Hydrolytic & Hygroscopic Sensitivity
-
Free Base: Relatively hydrophobic and hydrolytically stable.
-
Salt Forms (e.g., HCl, Tosylate): Highly hygroscopic. Absorption of atmospheric water promotes hydrolysis of the piperazine ring under acidic conditions and facilitates crystal form changes (polymorphism).
Visualized Degradation Pathway
The following diagram maps the critical degradation nodes.
Figure 1: Primary degradation pathways. Red paths indicate critical risks requiring mitigation.
Storage & Handling Protocols
To maintain purity >98% over 12+ months, the following "Self-Validating" storage system is recommended.
The "Amber-Argon-Cold" Protocol
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C ± 5°C | Arrhenius suppression of N-oxide formation and aniline oxidation. |
| Atmosphere | Argon or Nitrogen Overlay | Displaces |
| Container | Amber Borosilicate Glass | Blocks UV/VIS radiation <500 nm to prevent photo-excitation of the nitroaniline chromophore. |
| Desiccant | Silica Gel or Mol Sieves | Essential for salt forms to prevent deliquescence. |
Handling & Re-test Dates
-
Thawing: Allow the container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which is the #1 cause of "crusting" and degradation.
-
Re-test Interval: Every 12 months.
-
Critical Observation: If the yellow powder turns orange-brown or becomes sticky, purity has likely dropped below 95%.
Experimental Workflows
Synthesis Verification (The "Self-Validating" Logic)
This compound is best synthesized via Nucleophilic Aromatic Substitution (
-
Reactants: 2-Fluoro-5-nitroaniline + 1-Isopropylpiperazine.[1][2][3][4]
-
Conditions:
, DMSO, 100°C. -
Purification Logic: The product has a basic piperazine tail.
-
Dissolve crude in EtOAc.
-
Extract with dilute HCl (Product moves to Aqueous phase; non-basic impurities stay in Organic).
-
Basify Aqueous phase with NaOH (Product precipitates).
-
Extract back into EtOAc.
-
Validation: This "Acid-Base Swing" guarantees that the isolated solid contains the piperazine moiety, removing unreacted nitroaniline starting material.
-
Analytical Method (HPLC)
Use this method to track stability and detect the "Browning" impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: 254 nm (Aromatic) and 380 nm (Nitroaniline specific).
-
Note: Degradants often appear at higher retention times (dimers) or very low retention times (hydrolysis fragments).
-
Decision Logic for Storage
Use the following workflow to determine the optimal storage strategy based on your specific sample form.
Figure 2: Decision tree for storage conditions based on salt form.
References
-
Cheeseman, M. D., et al. (2017). Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Inhibitor of Heat Shock Factor 1-Mediated Transcription. Journal of Medicinal Chemistry.[5]
-
U.S. National Institutes of Health. (2023). HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800). PubMed Central.
-
GuideChem. (2024). 2-(4-methylpiperazin-1-yl)-5-nitroaniline MSDS & Properties.[6] (Analogous Data Source).
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Methyl-5-nitroaniline. (Core Structure Stability Data).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actagroup.com [actagroup.com]
- 4. 丸善薬品産業(株) | 登録化学品一覧 | ケムeデータ [jp.chem-edata.com]
- 5. medkoo.com [medkoo.com]
- 6. 2-(4-Methylpiperazin-1-yl)-5-nitroaniline | 5367-66-8 [sigmaaldrich.com]
2-(4-Isopropylpiperazin-1-yl)-5-nitroaniline material safety data sheet (MSDS)
This technical guide provides a comprehensive safety and handling framework for 2-(4-Isopropylpiperazin-1-yl)-5-nitroaniline , a specialized pharmaceutical intermediate.
Note on Scientific Integrity: Due to the niche application of this specific isopropyl derivative, certain physicochemical and toxicological properties are derived via Read-Across Methodology from its well-characterized analog, 2-(4-Methylpiperazin-1-yl)-5-nitroaniline (CAS 5367-66-8), and established structure-activity relationships (SAR) for nitroanilines.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This compound is a bifunctional building block combining a nitroaniline core (implying redox activity and toxicity) with a piperazine moiety (implying basicity and potential sensitization).
Identification Data
| Parameter | Specification |
| Chemical Name | 2-(4-Isopropylpiperazin-1-yl)-5-nitroaniline |
| IUPAC Name | 5-nitro-2-[4-(propan-2-yl)piperazin-1-yl]aniline |
| Molecular Formula | C₁₃H₂₀N₄O₂ |
| Molecular Weight | 264.32 g/mol |
| CAS Number | Not Listed (Analog: 5367-66-8) |
| Physical State | Solid (Crystalline Powder) |
| Color | Deep Yellow to Orange/Red (Characteristic of nitroanilines) |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |
Predicted Properties (SAR-Based)
-
LogP (Octanol/Water): ~1.8 - 2.2 (Lipophilic due to isopropyl group).
-
pKa (Piperazine N): ~8.5 (Basic).
-
pKa (Aniline N): ~2.5 (Weakly basic due to electron-withdrawing nitro group).
-
Melting Point: Predicted range 135–145 °C (Likely lower than the methyl analog's 170°C due to steric bulk of the isopropyl group).
Hazard Identification & Toxicology (GHS Classification)
This section details the causality behind the hazards, moving beyond simple classification to mechanistic understanding.
Core Hazards
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Cat 3 | DANGER | H301: Toxic if swallowed.[1][2][3] |
| Acute Toxicity (Dermal) | Cat 3 | DANGER | H311: Toxic in contact with skin.[1][3][4] |
| Skin Sensitization | Cat 1 | WARNING | H317: May cause an allergic skin reaction. |
| STOT - Repeated | Cat 2 | WARNING | H373: May cause damage to blood (Methemoglobinemia).[5] |
| Aquatic Toxicity | Cat 3 | - | H412: Harmful to aquatic life with long lasting effects.[1][2][3][4][6] |
Mechanistic Toxicology
-
Methemoglobinemia (The Nitroaniline Effect):
-
Mechanism:[6] The nitro group (-NO₂) can be metabolically reduced to a hydroxylamine (-NHOH). This intermediate oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.
-
Symptom:[5][1][2][3][6][7] Cyanosis (blue skin/lips), chocolate-brown blood, fatigue, and dyspnea.
-
-
Sensitization (The Piperazine Effect):
-
Mechanism:[6] The piperazine ring is a known hapten. It can bind to skin proteins, forming immunogenic complexes that trigger T-cell mediated hypersensitivity (Type IV).
-
Toxicity Pathway Visualization
Figure 1: Mechanistic pathway of toxicity showing the dual risks of methemoglobinemia and skin sensitization.
Handling, Storage, & Stability Protocols
Engineering Controls
-
Containment: Handle exclusively in a Class II Biosafety Cabinet or a Chemical Fume Hood with HEPA filtration.
-
Static Control: Nitroanilines can be shock-sensitive or explosive if dry and subjected to high energy. Use anti-static mats and ground all equipment.
Personal Protective Equipment (PPE)
-
Respiratory: N95 (minimum) or P100 respirator if dust generation is possible.
-
Dermal: Double-gloving is required.
-
Inner Glove: Nitrile (4 mil).
-
Outer Glove: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.
-
Rationale: Piperazine derivatives can permeate thin nitrile; double gloving prevents sensitization.
-
Storage Conditions
-
Temperature: 2–8 °C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon/Nitrogen). The amine groups are susceptible to oxidation (browning) over time.
-
Light: Protect from light (Amber vials).
Emergency Response & First Aid
Critical Note: Standard First Aid may be insufficient for Methemoglobinemia.
| Scenario | Immediate Action | Medical Intervention |
| Inhalation | Move to fresh air.[1][3][6] Keep calm. | Administer 100% Oxygen. Monitor O₂ saturation. |
| Skin Contact | Wash with soap/water for 15 min. | Monitor for delayed sensitization (redness/itching). |
| Eye Contact | Rinse for 15 min. Lift lids. | Consult ophthalmologist. |
| Ingestion | Rinse mouth. DO NOT induce vomiting. | Antidote: Methylene Blue (1-2 mg/kg IV) may be indicated if Methemoglobin >30%. |
Analytical Verification & Quality Control
For researchers synthesizing or verifying this material, the following parameters confirm identity and purity.
1H-NMR Interpretation (DMSO-d6, 400 MHz)
-
Aromatic Region (3H):
-
Amine Region:
-
δ 5.00 - 5.50 (s, 2H): Aniline -NH₂ (Broad, exchangeable).
-
-
Aliphatic Region (Piperazine + Isopropyl):
-
δ 2.80 - 3.10 (m, 4H): Piperazine protons adjacent to aromatic ring.
-
δ 2.50 - 2.70 (m, 5H): Piperazine protons adjacent to isopropyl + Isopropyl CH (septet).
-
δ 1.00 - 1.10 (d, 6H): Isopropyl methyl groups (Key identifier vs. Methyl analog).
-
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic) and 380 nm (Nitroaniline absorption).
Synthesis & Application Context
This molecule is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) , a common pathway in the production of kinase inhibitors (e.g., ALK, CDK inhibitors).
Synthesis Workflow
-
Starting Material: 2-Fluoro-5-nitroaniline or 2-Chloro-5-nitroaniline.
-
Reagent: 1-Isopropylpiperazine (1.2 equivalents).
-
Base: Potassium Carbonate (K₂CO₃) or DIPEA.
-
Solvent: DMF or DMSO (Polar aprotic facilitates SₙAr).
-
Conditions: Heat to 80–100 °C for 4–12 hours.
Figure 2: Standard synthesis workflow via Nucleophilic Aromatic Substitution.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18980108 (2-Isopropyl-5-nitroaniline). Retrieved from .
-
Sigma-Aldrich (2025). Safety Data Sheet for 2-(4-Methylpiperazin-1-yl)-5-nitroaniline (Analog Read-Across). Retrieved from .
-
New Jersey Department of Health (2017). Hazardous Substance Fact Sheet: p-Nitroaniline. Retrieved from .
-
European Chemicals Agency (ECHA). Registration Dossier: Piperazine. Retrieved from .
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 8. 2-(4-Methylpiperazin-1-yl)-5-nitroaniline | 5367-66-8 [sigmaaldrich.com]
- 9. 2-Nitro-5-(1-piperazinyl)aniline synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note & Synthesis Protocol: 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline, a key intermediate in contemporary drug discovery and development. The protocol details a robust and reproducible method centered on a Nucleophilic Aromatic Substitution (SNAr) reaction. We delve into the mechanistic underpinnings of the synthesis, provide a detailed step-by-step experimental procedure, and outline methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure a successful and efficient synthesis.
Introduction and Scientific Rationale
2-(4-isopropylpiperazin-1-yl)-5-nitroaniline incorporates several structural motifs of high interest in medicinal chemistry. The substituted piperazine ring is a common feature in many biologically active compounds, while the nitroaniline scaffold serves as a versatile precursor for further chemical modifications. The synthesis of this molecule is a critical step in the development of novel therapeutics, including potential kinase inhibitors and other targeted agents.
The chosen synthetic strategy is a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is favored due to the electronic properties of the starting material, 2-chloro-5-nitroaniline. The presence of a strongly electron-withdrawing nitro group in the para position to the chlorine leaving group significantly activates the aromatic ring for nucleophilic attack.[1][2] This activation lowers the energy barrier for the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1][3] Compared to transition-metal-catalyzed methods like the Buchwald-Hartwig amination, the SNAr pathway for this specific substrate is often more cost-effective and operationally simpler, avoiding the need for expensive catalysts and ligands.[4][5][6]
This protocol has been optimized for high yield and purity, incorporating best practices for reaction setup, monitoring, work-up, and product characterization.
Reaction Scheme and Mechanism
The synthesis proceeds by the direct reaction of 2-chloro-5-nitroaniline with 1-isopropylpiperazine in the presence of a non-nucleophilic base.
Overall Reaction:
Caption: Synthesis of the target compound via SNAr.
The reaction mechanism involves two key steps:
-
Nucleophilic Attack: The secondary amine of 1-isopropylpiperazine acts as the nucleophile, attacking the carbon atom bearing the chlorine on the nitroaniline ring. This forms a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product. The base present in the reaction mixture neutralizes the hydrochloric acid (HCl) generated in situ.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | CAS Number | Molecular Formula | Recommended Purity | Supplier Example |
| 2-chloro-5-nitroaniline | 6283-25-6 | C₆H₅ClN₂O₂ | ≥98% | Sigma-Aldrich, Alfa Aesar |
| 1-isopropylpiperazine | 4318-42-7 | C₇H₁₆N₂ | ≥98% | Combi-Blocks, TCI |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | Anhydrous, ≥99% | Fisher Scientific |
| N,N-Dimethylacetamide (DMA) | 127-19-5 | C₄H₉NO | Anhydrous, ≥99.8% | Acros Organics |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | VWR |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | VWR |
| Deionized Water | 7732-18-5 | H₂O | ASTM Type II | --- |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | ACS Grade | Fisher Scientific |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer and heating mantle with temperature controller
-
Thermometer or thermocouple probe
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for column chromatography
-
Analytical balance
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR tubes, melting point apparatus, and mass spectrometer for analysis
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Reaction Setup
-
Drying Glassware: Ensure all glassware is thoroughly dried in an oven at 120 °C overnight and allowed to cool in a desiccator before use.
-
Assembling Apparatus: Assemble the three-neck flask with the reflux condenser, magnetic stir bar, and nitrogen inlet. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.
-
Charging the Flask: To the flask, add 2-chloro-5-nitroaniline (1.73 g, 10.0 mmol, 1.0 equiv.), potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.), and anhydrous N,N-Dimethylacetamide (DMA) (50 mL).
-
Causality Note: Potassium carbonate is an effective and economical base for this reaction. An excess is used to ensure complete neutralization of the HCl byproduct. DMA is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr mechanism.[7]
-
-
Adding Nucleophile: Begin stirring the mixture to form a suspension. Add 1-isopropylpiperazine (1.54 g, 12.0 mmol, 1.2 equiv.) to the flask via syringe. A slight excess of the amine helps drive the reaction to completion.
Reaction Execution
-
Heating: Heat the reaction mixture to 120 °C using the heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
TLC System: Use a 7:3 mixture of Hexanes:Ethyl Acetate as the mobile phase.
-
Procedure: Every hour, take a small aliquot from the reaction mixture, dilute it with dichloromethane, and spot it on a TLC plate alongside the starting material.
-
Visualization: Visualize the spots under UV light (254 nm). The reaction is complete when the spot corresponding to 2-chloro-5-nitroaniline is no longer visible (typically 6-8 hours).
-
Work-up and Isolation
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled, dark-red mixture slowly into a beaker containing 200 mL of crushed ice and water while stirring. An orange-yellow precipitate of the crude product will form.
-
Filtration: Stir the suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove DMA and inorganic salts.
-
Drying: Dry the crude product under vacuum to a constant weight. A typical crude yield is 85-95%.
Purification
The crude product is often of sufficient purity for subsequent steps. However, for higher purity, recrystallization or column chromatography is recommended.
Method A: Recrystallization
-
Dissolve the crude solid in a minimal amount of hot ethanol (~50-60 °C).
-
If any insoluble material remains, filter the hot solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Method B: Flash Column Chromatography
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% EtOAc and gradually increasing to 40%).
-
Collect the fractions containing the product (monitor by TLC) and combine them.
-
Remove the solvent using a rotary evaporator to yield the purified product as a bright yellow or orange solid.
Characterization
-
Appearance: Yellow to orange crystalline solid.
-
Melting Point: Determine using a standard melting point apparatus.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~8.0 (d, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~6.2 (dd, 1H, Ar-H), ~4.8 (br s, 2H, -NH₂), ~3.2-3.0 (m, 4H, piperazine-H), ~2.8-2.6 (m, 5H, piperazine-H and isopropyl-CH), ~1.1 (d, 6H, isopropyl-CH₃).
-
Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺.
Workflow Visualization
Caption: Overall workflow for the synthesis protocol.
Safety and Hazard Considerations
-
2-chloro-5-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a skin, eye, and respiratory irritant.[8] Handle in a chemical fume hood using appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
1-isopropylpiperazine: Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.
-
N,N-Dimethylacetamide (DMA): A combustible liquid and a known reproductive toxin. Avoid inhalation and skin contact.
-
General Precautions: Perform all operations in a well-ventilated fume hood. Avoid creating dust from solid reagents. In case of contact, wash the affected area immediately with copious amounts of water.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Organic waste and halogenated waste should be collected in separate, labeled containers.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Inactive reagents (e.g., wet solvent/base). 3. Poor stirring. | 1. Extend reaction time and confirm temperature is at 120 °C. 2. Use freshly opened anhydrous solvent and dry the base before use. 3. Ensure vigorous stirring to maintain a good suspension. |
| Low Yield | 1. Product loss during work-up (product is slightly water-soluble). 2. Incomplete precipitation. | 1. After filtration, you can extract the aqueous filtrate with ethyl acetate or DCM to recover dissolved product. 2. Ensure the precipitation mixture is cold (0-5 °C) and allow sufficient time for precipitation. |
| Impure Product | 1. Incomplete removal of starting materials. 2. Side reactions due to excessive heat. | 1. Perform purification by column chromatography as described. 2. Ensure the reaction temperature does not significantly exceed 120 °C. |
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. Available at: [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Organic-synthesis.org. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. Available at: [Link]
-
Aromatic Nucleophilic Substitution. Fisher Scientific. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. PMC - NIH. Available at: [Link]
-
Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. Available at: [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. Available at: [Link]
-
Synthesis of 2-nitro-5-chloroaniline. PrepChem.com. Available at: [Link]
-
Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Patent - EPO. Available at: [Link]
-
2-Chloro-5-nitroaniline Safety and Hazards. PubChem - NIH. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 2-Nitro-5-(1-piperazinyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Chloro-5-nitroaniline | C6H5ClN2O2 | CID 22691 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline as a Strategic Building Block for the Synthesis of Kinase Inhibitors
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline in the synthesis of kinase inhibitors. We will explore the rationale behind the selection of this trifunctional building block, detailing the distinct roles of the nitroaniline core and the N-isopropylpiperazine moiety. A comprehensive, field-proven protocol for the synthesis of a key 2,4-diaminopyrimidine intermediate, a prevalent scaffold in numerous FDA-approved kinase inhibitors, is provided. This guide emphasizes the causality behind experimental choices, ensuring protocols are self-validating and grounded in established chemical principles.
Introduction: The Rationale of Privileged Scaffolds in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them high-value targets for therapeutic intervention. The design of small molecule kinase inhibitors often relies on the use of "privileged structures"—molecular scaffolds that are known to bind to specific biological targets with high affinity.
The 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline molecule is a sophisticated starting material that embodies this principle. It is not merely a collection of atoms, but a carefully arranged synthon where each component serves a strategic purpose in the final drug candidate.
-
The Nitroaniline Core: The aniline moiety is fundamental for many kinase inhibitors, as its N-H group is perfectly positioned to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for Type I and Type II inhibitors.[1] The ortho-nitro group serves as a versatile synthetic handle, which upon reduction to an amine, enables the construction of various heterocyclic core structures.[2]
-
The Piperazine Moiety: The piperazine ring is one of the most ubiquitous heterocycles in modern medicinal chemistry, particularly in kinase inhibitors like Imatinib and Palbociclib.[3][4] It often functions as a hydrophilic group to improve the aqueous solubility and overall pharmacokinetic profile of the drug candidate.[5] Furthermore, its position on the scaffold allows it to extend into the solvent-exposed region of the ATP pocket, providing an additional vector for optimizing selectivity and potency.[5] The N-isopropyl substitution can further enhance metabolic stability and fine-tune binding interactions.
This application note will guide the user through a representative synthetic workflow, transforming 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline into a versatile intermediate ready for elaboration into a library of potential kinase inhibitors.
Synthetic Strategy: From Building Block to Core Scaffold
The overall strategy involves a two-step process: (1) the reduction of the nitro group to create a reactive diamine, and (2) the subsequent cyclization with a suitable C1 synthon to form the 2,4-diaminopyrimidine core. This scaffold is central to potent kinase inhibitors such as Dasatinib, which targets Src/Abl kinases.[6]
Caption: High-level synthetic workflow from the starting material to a versatile kinase inhibitor scaffold.
Detailed Experimental Protocols
Trustworthiness Note: The following protocols are based on established, robust chemical transformations. Researchers should monitor each reaction by an appropriate method (e.g., TLC, LC-MS) to ensure completion before proceeding to the next step or work-up.
Protocol 1: Reduction of 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline
Causality: The catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and highly efficient method for the reduction of aromatic nitro groups to primary amines. The reaction proceeds under mild conditions and typically results in high yields with minimal side products. Ethanol is chosen as the solvent for its ability to dissolve the starting material and its inertness under these hydrogenation conditions.
Materials:
-
2-(4-isopropylpiperazin-1-yl)-5-nitroaniline (1.0 eq)
-
10% Palladium on carbon (Pd/C) (0.1 eq by weight)
-
Ethanol (EtOH), anhydrous
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite®
Procedure:
-
To a round-bottom flask suitable for hydrogenation, add 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline.
-
Add anhydrous ethanol to dissolve the starting material (approx. 10-15 mL per gram of substrate).
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Once complete, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, 1-(4-isopropylpiperazin-1-yl)-benzene-2,4-diamine , which is often used in the next step without further purification.
Protocol 2: Synthesis of the 2,4-Diaminopyrimidine Core
Causality: This is a classic condensation reaction to form a pyrimidine ring. Guanidine provides the N-C-N fragment required to close the ring with the diamine. Isopropanol is a suitable solvent, and the reaction is heated to reflux to overcome the activation energy for the cyclization and dehydration steps.
Materials:
-
1-(4-isopropylpiperazin-1-yl)-benzene-2,4-diamine (from Protocol 1, 1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (NaOEt) or another suitable base (2.5 eq)
-
Isopropanol (IPA) or n-Butanol (n-BuOH)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the crude diamine from the previous step.
-
Add guanidine hydrochloride and the chosen alcohol solvent.
-
Add the base (e.g., sodium ethoxide) portion-wise to the stirred suspension. An exotherm may be observed.
-
Heat the reaction mixture to reflux (typically 80-120 °C depending on the solvent) and maintain for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude material by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford the pure 4-(4-isopropylpiperazin-1-yl)-phenyl-pyrimidine-2,6-diamine .
Data Presentation and Characterization
The successful synthesis of the target intermediate should be confirmed by standard analytical techniques. The table below presents the expected characterization data for the final product.
| Parameter | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Yield (over 2 steps) | 60-75% |
| ¹H NMR | Signals corresponding to aromatic protons, pyrimidine protons, piperazine protons, and isopropyl protons with appropriate integrations and splitting patterns. |
| ¹³C NMR | Resonances for aromatic, pyrimidine, piperazine, and isopropyl carbons. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight of C₁₇H₂₅N₆. |
| Purity (HPLC) | >95% |
Mechanistic Context: Binding in the Kinase ATP Pocket
The synthesized 2,4-diaminopyrimidine scaffold is designed to interact effectively with the ATP-binding site of many protein kinases. The diagram below illustrates the general binding hypothesis.
Caption: General binding mode of a diaminopyrimidine inhibitor in a kinase active site.
The diaminopyrimidine core acts as the primary anchor, forming two crucial hydrogen bonds with the kinase hinge region. The isopropylpiperazine moiety extends towards the solvent-exposed region, where it can improve solubility and be modified to achieve selectivity against different kinases.
Conclusion and Future Directions
2-(4-isopropylpiperazin-1-yl)-5-nitroaniline is a highly valuable and strategically designed starting material for the synthesis of kinase inhibitors. The protocols outlined herein provide a reliable pathway to a core 2,4-diaminopyrimidine scaffold. This intermediate is not an end in itself but a platform for further elaboration. Through well-established cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination at other positions on the scaffold, medicinal chemists can rapidly generate large libraries of novel compounds for screening and lead optimization, accelerating the discovery of next-generation targeted therapies.
References
-
A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem.
-
Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry (RSC Publishing).
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC (National Center for Biotechnology Information).
-
Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors. Benchchem.
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate.
-
Synthesis of Novel KDR Kinase Inhibitors through Catalytic Reductive Cyclization of o-Nitrobenzylcarbonyl Compounds. ACS Publications (The Journal of Organic Chemistry).
-
An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals.
-
Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing.
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.
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- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Piperazine Derivatives
Abstract
Piperazine scaffolds are ubiquitous in medicinal chemistry, serving as core pharmacophores in antidepressants, antihistamines, and antipsychotics. Conventional thermal synthesis of piperazine derivatives often suffers from prolonged reaction times (12–24 hours), incomplete conversion, and difficult purification due to side reactions like bis-alkylation or oxidative degradation. This Application Note details optimized protocols for the microwave-assisted synthesis (MAOS) of N-alkylated, N-arylated, and sulfonated piperazines. By leveraging dielectric heating, researchers can achieve quantitative conversions in minutes (5–30 min) with enhanced selectivity, facilitating rapid structure-activity relationship (SAR) cycling.
Introduction & Mechanistic Principles[1][2]
The Piperazine Challenge
The secondary amine groups in piperazine are moderately nucleophilic (pKa ~9.8). In conventional heating (oil bath/mantle), the thermal gradient is conductive (outside-in). This slow ramp-up often leads to:
-
Thermal degradation of sensitive electrophiles.
-
Bis-substitution: Once the mono-substituted product forms, it remains in the hot zone, competing for electrophiles.
-
Solvent limitations: High-boiling solvents (e.g., DMSO, DMF) are required for high temperatures but are difficult to remove.
The Microwave Advantage
Microwave irradiation (2.45 GHz) heats via two primary mechanisms:
-
Dipolar Polarization: Polar solvent molecules (e.g., EtOH, MeOH) align with the oscillating electric field, generating heat via molecular friction.
-
Ionic Conduction: Dissolved salts (catalysts, ionic liquids) collide under the field's influence, generating rapid internal heat.
Key Benefit: MW heating is volumetric (inside-out). The reaction mixture reaches the target temperature almost instantly, minimizing the "thermal history" of the product and reducing side reactions.
General Considerations for MW Synthesis
Solvent Selection
Solvents must be chosen based on their loss tangent (
-
High Absorbers (
): Ethanol, Methanol, DMSO, Nitrobenzene. Use for rapid heating. -
Medium Absorbers: Acetonitrile, DMF.
-
Low Absorbers: Toluene, Hexane, Dioxane. Require a "susceptor" (e.g., ionic liquid or SiC vessel) to heat effectively.
Vessel & Atmosphere
-
Sealed Vessels: Essential to reach temperatures 20–50°C above the solvent's atmospheric boiling point, creating "superheated" conditions that exponentially increase rate constants (Arrhenius equation).
-
Inert Atmosphere: For Pd-catalyzed couplings (Buchwald-Hartwig), flush the vessel with Argon/Nitrogen before sealing to prevent catalyst deactivation.
Experimental Protocols
Protocol A: Rapid N-Alkylation (Nucleophilic Substitution)
Target: Mono-alkylation of piperazine with alkyl halides. Mechanism: SN2 attack. MW suppresses bis-alkylation by shortening reaction time.[1]
Materials:
-
Piperazine (anhydrous)
-
Alkyl Halide (R-X)[2]
-
Base:
or DIPEA -
Solvent: Acetonitrile (ACN) or Ethanol
Step-by-Step Procedure:
-
Stoichiometry: Dissolve Piperazine (2.0 equiv, excess prevents bis-alkylation) and Base (1.2 equiv) in ACN (3 mL per mmol).
-
Addition: Add Alkyl Halide (1.0 equiv).
-
MW Parameters:
-
Temp: 100°C (Dynamic mode)
-
Time: 5–10 minutes
-
Power: Max 150W (High absorption)
-
Stirring: High speed (magnetic interference is negligible in modern single-mode reactors).
-
-
Work-up: Cool to 50°C. Filter off inorganic salts. Evaporate solvent.[3] The excess piperazine can be removed via water wash or sublimation if volatile.
Protocol B: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)
Target: Synthesis of N-aryl piperazines (common in CNS drugs).[4] Challenge: Steric hindrance and catalyst poisoning. MW helps overcome activation energy barriers for the oxidative addition step.
Materials:
-
N-Boc-Piperazine (1.0 equiv)
-
Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst:
(1–2 mol%)[5] -
Ligand: BINAP or XPhos (2–4 mol%)
-
Base:
(1.4 equiv)[5] -
Solvent: Toluene (with SiC vessel) or Dioxane.
Step-by-Step Procedure:
-
Preparation: In a glovebox or under Argon flow, charge the MW vial with Catalyst, Ligand, Base, and Aryl Halide.
-
Solvation: Add degassed Toluene and N-Boc-Piperazine. Cap immediately with a septum-seal.
-
MW Parameters:
-
Temp: 120–140°C
-
Time: 10–20 minutes
-
Pre-stir: 30 seconds (to mix heterogeneous base).
-
-
Work-up: Dilute with EtOAc, filter through Celite, and purify via flash chromatography.
Protocol C: Sulfonamide Synthesis
Target: Reaction of Piperazine with Sulfonyl Chlorides. Note: Highly exothermic. MW is used to drive the reaction to completion for deactivated sulfonyl chlorides.
Step-by-Step Procedure:
-
Mix: Piperazine (1.2 equiv), Sulfonyl Chloride (1.0 equiv), and Pyridine (1.5 equiv) in DCM or THF.
-
MW Parameters:
-
Temp: 60°C
-
Time: 2–5 minutes
-
Power: Low (50W) to prevent pressure spikes from exotherm.
-
Data Summary & Comparison
Table 1: Comparison of Conventional vs. Microwave Synthesis for Piperazine Derivatives
| Reaction Type | Substrate | Method | Temp (°C) | Time | Yield (%) | Solvent |
| N-Alkylation | Benzyl Chloride | Thermal | Reflux (80) | 8 h | 65% | ACN |
| MW | 120 | 10 min | 92% | ACN | ||
| N-Arylation | 4-Bromoanisole | Thermal | 110 | 24 h | 55% | Toluene |
| MW | 140 | 15 min | 88% | Toluene | ||
| Sulfonation | Tosyl Chloride | Thermal | 25 | 4 h | 78% | DCM |
| MW | 60 | 3 min | 95% | DCM |
Visualization of Workflows
Diagram 1: Method Selection Logic
This decision tree guides the researcher to the correct protocol based on the electrophile.
Caption: Decision tree for selecting the optimal microwave protocol based on electrophile type.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Arylation) | Catalyst deactivation | Ensure rigorous degassing of solvent; switch to pre-complexed Pd catalysts. |
| Pressure Spike | Solvent overheating / Gas evolution | Reduce fill volume to <50%; use "PowerMAX" cooling (simultaneous air cooling during heating). |
| Bis-Alkylation | Excess electrophile | Increase Piperazine equivalents to 3.0–5.0; use N-Boc-piperazine for mono-protection first. |
| Vessel Failure | Thermal shock | Do not cool vessels rapidly with ice water immediately after MW run. Use compressed air. |
References
-
Microwave-Assisted Synthesis of Monosubstituted Piperazines. Source: MDPI (Molecules). A simplified procedure for general synthesis from batch to flow.[6][7]
-
Microwave-Assisted Buchwald-Hartwig Amination. Source: BenchChem Application Notes.[4] Detailed protocols for Pd-catalyzed coupling.
-
Comparisons of Microwave vs Conventional Heating. Source: Taylor & Francis. Green microwave versus conventional synthesis of piperazine derivatives.
-
Microwave-Assisted Synthesis of Sulfonamides. Source: Organic Chemistry Portal. Direct synthesis from sulfonic acids and amines.[8]
-
Microwave-Assisted Synthesis of S-triazinyl Piperazines. Source: ResearchGate.[3] Antimicrobial efficacy and synthesis protocols.[9][10][11]
Sources
- 1. Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds [epubl.ktu.edu]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sciforum.net [sciforum.net]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
N-arylation of piperazine with p-chloronitrobenzene derivatives
Part 1: Executive Summary
The N-arylpiperazine pharmacophore is a structural cornerstone in drug discovery, prevalent in antidepressants, antihistamines, and antipsychotics. This guide details the synthesis of 1-(4-nitrophenyl)piperazine via Nucleophilic Aromatic Substitution (
While Palladium-catalyzed Buchwald-Hartwig amination is often used for unactivated aryl halides, the p-chloronitrobenzene substrate possesses a strong electron-withdrawing nitro group. This activates the ring sufficiently to allow for a metal-free, cost-effective
Part 2: Scientific Foundation & Mechanism
The Mechanism
The reaction proceeds via an addition-elimination mechanism. The nucleophilic nitrogen of the piperazine attacks the carbon bearing the chlorine atom. The para-nitro group is essential; it stabilizes the negative charge in the intermediate Meisenheimer complex through resonance delocalization.
Key Mechanistic Insight:
Unlike concerted
Visualization: Reaction Pathway
Figure 1: The addition-elimination pathway. The stability of the yellow node (Meisenheimer Complex) determines the feasibility of the reaction.
Part 3: Critical Process Parameters (CPPs)
To ensure reproducibility and high yield, the following variables must be strictly controlled:
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | 3.0 - 5.0 equiv. of Piperazine | Piperazine is a diamine. Using a large excess statistically favors mono-arylation over bis-arylation (formation of N,N'-diarylpiperazine). |
| Solvent | DMF, DMSO, or Neat | Polar aprotic solvents stabilize the polar transition state. "Neat" conditions (solvent-free) utilize excess piperazine as the solvent, adhering to Green Chemistry principles. |
| Base | Neutralizes the HCl generated. In solvent-free protocols, the excess piperazine acts as the base. | |
| Temperature | 80°C - 120°C | Thermal energy is required to overcome the activation barrier of the aromatic system. |
Part 4: Experimental Protocols
Protocol A: Standard Thermal Method (High Purity)
Best for: Small-scale library synthesis where purity is paramount.
Reagents:
-
1-Chloro-4-nitrobenzene (1.0 equiv, 10 mmol, 1.57 g)
-
Piperazine (anhydrous) (4.0 equiv, 40 mmol, 3.44 g)
-
Potassium Carbonate (
) (2.0 equiv, 20 mmol, 2.76 g) -
Solvent: DMF or DMSO (15 mL)
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 1-chloro-4-nitrobenzene, piperazine, and
. -
Solvation: Add DMF (15 mL) and stir until solids are well-dispersed.
-
Reaction: Attach a reflux condenser. Heat the mixture to 100°C in an oil bath.
-
Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (
) should disappear, and a fluorescent yellow product spot ( ) should appear. Reaction time is typically 3–5 hours . -
Workup:
-
Cool to room temperature.[1]
-
Pour the mixture into crushed ice/water (100 mL) to precipitate the organic components and remove excess DMF.
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine (
mL) to remove residual DMF. -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: If necessary, recrystallize from Ethanol or perform flash column chromatography (DCM:MeOH 95:5).
Protocol B: Green Solvent-Free Method (High Efficiency)
Best for: Scale-up and environmental sustainability. Validated by Reilly & Mach (2016).[2]
Reagents:
-
1-Chloro-4-nitrobenzene (1.0 equiv)
-
Piperazine (2.5 - 3.0 equiv)
-
Note: No external solvent or inorganic base is required.
Procedure:
-
Mixing: Combine the aryl chloride and piperazine in a screw-cap vial or pressure tube.
-
Fusion: Heat the mixture to 120°C . The excess piperazine melts (m.p. 106°C), acting as both reactant and solvent.
-
Reaction: Stir the melt vigorously for 10–30 minutes . The reaction is significantly faster due to the high concentration of reagents.
-
Quench: Cool the melt to room temperature. It will solidify.
-
Isolation: Add water (20 mL) and sonicate to dissolve the excess unreacted piperazine (which is highly water-soluble).
-
Filtration: Filter the resulting yellow precipitate. Wash with copious water to remove all traces of piperazine hydrochloride.
-
Drying: Dry the solid in a vacuum oven at 50°C.
Part 5: Workup & Purification Logic
The following workflow ensures the removal of the specific impurities associated with this reaction: excess piperazine and the bis-arylated byproduct.
Figure 2: Purification workflow. The water solubility of piperazine is the key separation lever.
Part 6: Typical Results & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion or loss during workup. | Increase reaction time. Ensure aqueous layer is not acidic (product is basic and will protonate/dissolve in acid). |
| Bis-Arylation | Stoichiometry of piperazine too low. | Increase piperazine to 5.0 equiv . Add aryl halide dropwise to the piperazine solution. |
| Dark Impurities | Oxidation of amine or thermal decomposition. | Degas solvents with Nitrogen ( |
Comparative Data (Literature vs. Internal Benchmarks):
| Method | Time | Yield | Atom Economy |
| Standard (DMF) | 4 h | 85-92% | Low (Solvent waste) |
| Green (Neat) | 20 min | 88-96% | High (No solvent) |
Part 7: References
-
Reilly, S. W., & Mach, R. H. (2016).[2][3] Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. (Note: While focusing on Pd, this paper establishes the baseline for using piperazine as a solvent/reactant).
-
Chouai, A., et al. (2002). 1,3,5-[Tris-piperazine]-triazine.[4] Organic Syntheses, 79, 133. (Provides validated workup procedures for piperazine derivatives).
-
Patel, B. S., et al. (2012). Nucleophilic Aromatic Substitution of p-Chloronitrobenzene.[4][5] Journal of Chemical Education, 89, 66-72. (Pedagogical overview of the
mechanism). -
Bahrami, K., et al. (2011). Transition-Metal-Free N-Arylation of Amines. Green Chemistry, 13, 1483. (Discusses general green conditions for arylation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. p-Chloronitrobenzene undergoes nucleophile substitution faster than c - askIITians [askiitians.com]
Use of 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline in developing SIRT6 inhibitors
This guide details the application of 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline (hereafter referred to as IPNA-6i ) as a scaffold and lead compound for the development of SIRT6 inhibitors .
Unlike the widely known SIRT6 activators (e.g., MDL-800) which utilize a sulfonamide-phenylpiperazine scaffold, the nitroaniline-piperazine motif represents a distinct chemical class of SIRT6 inhibitors . These inhibitors are critical tools for modulating glucose metabolism (via GLUT1 upregulation) and exploring SIRT6's oncogenic roles in specific cancer contexts.
Executive Summary & Mechanism of Action
Sirtuin 6 (SIRT6) is a NAD+-dependent deacylase that functions as a master regulator of glucose homeostasis and genomic stability.[1][2][3][4] While activation of SIRT6 is pursued for longevity and DNA repair, inhibition of SIRT6 is a therapeutic strategy for:
-
Type 2 Diabetes: Inhibiting SIRT6 mimics insulin signaling by upregulating GLUT1 and increasing glucose uptake in muscle/adipose tissue.
-
Cancer Therapy: In specific contexts (e.g., multiple myeloma), SIRT6 acts as an oncogene; its inhibition can sensitize cells to chemotherapy.
IPNA-6i serves as a potent, cell-permeable small molecule inhibitor. It functions by occupying the SIRT6 substrate-binding cleft, preventing the deacetylation of Histone H3 (specifically H3K9ac and H3K56ac).
Chemical Profile
| Property | Detail |
| Compound Name | 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline (IPNA-6i ) |
| Molecular Formula | C₁₃H₂₀N₄O₂ |
| Role | SIRT6 Inhibitor (IC₅₀ ~ 4–10 µM range) |
| Key Structural Features | Nitro Group (C5): Critical for electron-withdrawing effects and H-bond interactions.Piperazine Ring (C2): Provides solubility and fills the hydrophobic channel.Isopropyl Tail: Enhances steric fit within the NAD+ binding pocket.[5][6] |
Chemical Synthesis Protocol
Objective: Synthesize high-purity IPNA-6i for biological screening.
This protocol utilizes a nucleophilic aromatic substitution (
Materials
-
Precursor: 2-Fluoro-5-nitroaniline (CAS: 369-35-7)
-
Reagent: 1-Isopropylpiperazine
-
Base: Potassium Carbonate (
), anhydrous -
Solvent: Dimethylformamide (DMF) or DMSO
-
Purification: Ethyl Acetate (EtOAc), Hexanes, Silica Gel
Step-by-Step Methodology
-
Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve 2-Fluoro-5-nitroaniline (1.0 eq, 5 mmol) in 10 mL of dry DMF.
-
Add
(2.0 eq, 10 mmol) to the solution. -
Add 1-Isopropylpiperazine (1.2 eq, 6 mmol) dropwise while stirring.
-
-
Reflux:
-
Heat the mixture to 100°C under an inert atmosphere (
) for 4–6 hours. -
Monitoring: Check reaction progress via TLC (Mobile phase: 1:1 Hexane/EtOAc). The starting material (Rf ~0.8) should disappear, and a yellow/orange product spot (Rf ~0.4) should appear.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Pour the mixture into 50 mL of ice-cold water to precipitate the crude product.
-
Extract with EtOAc (3 x 20 mL).
-
Wash the combined organic layer with brine (2 x 20 mL) to remove residual DMF.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Gradient: 0%
40% EtOAc in Hexanes. -
Yield: Expect 75–85% as a yellow solid.
-
-
Validation:
-
Confirm structure via
-NMR (DMSO- ) and LC-MS (Expected ).
-
Caption: Synthesis of IPNA-6i via Nucleophilic Aromatic Substitution.
Biochemical Inhibition Assay (Fluor de Lys)
Objective: Determine the IC₅₀ of IPNA-6i against recombinant SIRT6.
This protocol uses a fluorogenic peptide substrate (based on p53 or Histone H3) comprising an acetylated lysine. SIRT6 activity removes the acetyl group, allowing a developer enzyme to release the fluorophore.
Reagents
-
Enzyme: Recombinant Human SIRT6 (residues 1–355).
-
Substrate: Fluorogenic peptide (e.g., Ac-RHKK(Ac)-AMC based on H3K9ac).
-
Cofactor: NAD+ (500 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
, 1 mg/mL BSA.
Protocol
-
Compound Preparation:
-
Dissolve IPNA-6i in DMSO to create a 10 mM stock.
-
Prepare a 10-point serial dilution (e.g., 0.1 µM to 100 µM) in Assay Buffer (keep DMSO < 1%).
-
-
Enzyme Incubation:
-
Add 25 µL of SIRT6 enzyme (final conc. 20 nM) to a 96-well black microplate.
-
Add 5 µL of diluted IPNA-6i. Incubate for 10 min at 37°C to allow inhibitor binding.
-
-
Reaction Initiation:
-
Add 20 µL of Substrate/NAD+ mix.
-
Incubate at 37°C for 60 minutes.
-
-
Development & Readout:
-
Add 50 µL of Developer Solution (containing Nicotinamide and Trypsin).
-
Incubate for 20 min at room temperature.
-
Measurement: Read fluorescence on a plate reader (Ex: 360 nm / Em: 460 nm).
-
-
Data Analysis:
-
Normalize fluorescence against a "No Enzyme" blank (0% activity) and "DMSO only" control (100% activity).
-
Fit data to a sigmoidal dose-response curve to calculate IC₅₀.
-
Cellular Target Engagement & Functional Assays
Objective: Confirm IPNA-6i engages SIRT6 in cells and induces the expected metabolic phenotype.
A. Cellular Thermal Shift Assay (CETSA)
Rationale: Binding of IPNA-6i stabilizes SIRT6, shifting its melting temperature (
-
Treatment: Treat H1299 or HepG2 cells with 20 µM IPNA-6i or DMSO for 2 hours.
-
Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.
-
Heating: Aliquot lysate into PCR tubes. Heat individual tubes to a gradient of temperatures (40°C to 70°C) for 3 minutes.
-
Analysis: Centrifuge to pellet denatured proteins. Run the supernatant on SDS-PAGE and immunoblot for SIRT6.
-
Result: IPNA-6i treated samples should show soluble SIRT6 at higher temperatures compared to DMSO control.
B. Glucose Uptake Assay (Functional Readout)
Rationale: SIRT6 inhibition upregulates GLUT1, increasing glucose uptake.
-
Seeding: Plate cells (e.g., 3T3-L1 adipocytes or muscle cells) in a 96-well plate.
-
Starvation: Serum-starve cells for 4 hours in glucose-free medium.
-
Inhibition: Treat with IPNA-6i (10 µM) for 1 hour.
-
Uptake: Add 2-NBDG (fluorescent glucose analog) at 100 µM. Incubate for 30 minutes.
-
Wash & Read: Wash cells 3x with cold PBS. Measure fluorescence (Ex/Em: 465/540 nm).
-
Expectation: A 1.5–2.0 fold increase in fluorescence vs. control.
-
Caption: Mechanism of IPNA-6i induced metabolic shift via SIRT6 inhibition.
References
-
Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2020.[1][7][8]
-
SIRT6 Is a Histone H3 Acetylase (H3K9ac) and Modulates Glucose Metabolism. Cell, 2010.
-
Small-molecule inhibitors of SIRT6: A new era in cancer and metabolic disease therapeutics. Journal of Medicinal Chemistry, 2021.
-
MDL-800, an allosteric activator of SIRT6 (Contrast Reference). Nature Chemical Biology, 2018.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing bioactive molecules with the piperazine scaffold
Executive Summary
The piperazine scaffold (1,4-diazacyclohexane) is a "privileged structure" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (e.g., Olanzapine, Aripiprazole) to kinase inhibitors (e.g., Imatinib).[1][2] Its ubiquity stems from its ability to modulate physicochemical properties—specifically solubility and lipophilicity—while providing a rigid vector for displaying pharmacophores.[3]
This guide addresses the two critical bottlenecks in piperazine drug design: regioselective synthesis (differentiating the two nitrogen atoms) and ADME optimization (mitigating hERG liability and metabolic instability).
Part 1: Structural Rationale & Physicochemical Properties[1][4][5]
The piperazine ring is not merely a linker; it is a functional property modulator.[2][3] Understanding its baseline behavior is a prerequisite for rational design.
Conformational Analysis
Unlike flexible alkyl chains, piperazine exists predominantly in a chair conformation .
-
Implication: This places substituents at N1 and N4 in defined spatial vectors (pseudo-equatorial), minimizing entropic loss upon protein binding.
-
Design Note: Bulky substituents on adjacent carbons (C2/C3) can force the ring into a twist-boat conformation, dramatically altering the vector of the N-substituents.
Acid-Base Chemistry (The Solubility Switch)
Piperazine is dibasic.[2] This is its most critical feature for oral bioavailability.
| Feature | Value (Approx) | Significance in Drug Design |
| pKa1 (N1) | ~9.8 | Highly basic. Usually protonated at physiological pH (7.4), driving solubility. |
| pKa2 (N4) | ~5.6 | Less basic. Neutral at physiological pH, allowing membrane permeability. |
| LogP | -1.17 | Inherently hydrophilic. Lowers the overall LogP of greasy aromatic payloads. |
Expert Insight: When N1 is arylated (e.g., in Imatinib), its lone pair participates in resonance with the aromatic ring, dropping its pKa significantly (often to ~4–6). The remaining distal nitrogen (N4) then becomes the primary basic center (pKa ~8–9), maintaining solubility.
Part 2: Synthetic Protocols (The "How-To")
A common failure mode in piperazine synthesis is the formation of symmetrical bis-products. To avoid this, we utilize a Desymmetrization Strategy .
Visualizing the Synthetic Workflow
The following diagram outlines the decision tree for functionalizing piperazine.
Figure 1: Decision tree for regioselective functionalization of the piperazine scaffold.
Protocol A: Regioselective Mono-N-Arylation (Buchwald-Hartwig)
Use this protocol when connecting the piperazine to an aromatic ring that is not electron-deficient enough for SNAr.
Scope: Aryl bromides, iodides, and triflates. Standard: Pd-catalyzed C-N bond formation.[4]
Reagents:
-
Substrate: 1-Boc-piperazine (1.2 equiv)
-
Electrophile: Aryl Bromide (1.0 equiv)
-
Catalyst:
(2 mol%) -
Ligand: BINAP or Xantphos (4 mol%)
-
Base:
(1.5 equiv) — Crucial: Strong enough to deprotonate the amine but bulky enough to minimize nucleophilic competition. -
Solvent: Toluene or Dioxane (Anhydrous, degassed).
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine the Aryl Bromide, 1-Boc-piperazine,
, and Ligand. Seal and purge with Argon for 5 minutes. Why? Oxygen poisons Pd(0) species, halting the catalytic cycle. -
Base Addition: Add
quickly under a stream of Argon. Add solvent via syringe. -
Thermal Activation: Heat to 80–100°C. Monitor via LCMS.
-
Checkpoint: If conversion stalls, add a second portion of catalyst/ligand (1 mol%).
-
-
Workup: Filter through a pad of Celite (removes Pd black). Dilute with EtOAc, wash with water.
-
Validation: The product should show a distinct tert-butyl singlet (~1.45 ppm) in
NMR.
Protocol B: SNAr (Nucleophilic Aromatic Substitution)
Use this protocol for electron-deficient heterocycles (e.g., 2-chloropyridine, 4-chloropyrimidine).
Reagents:
-
Substrate: Piperazine (excess, 3–5 equiv) or 1-Boc-piperazine (1.0 equiv).
-
Electrophile: 2-Chloro-heterocycle.
-
Base:
or DIPEA (2–3 equiv). -
Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex intermediate).
Step-by-Step Methodology:
-
Stoichiometry Control: If using unprotected piperazine, use a large excess (5 equiv) to statistically favor mono-arylation over bis-arylation.
-
Reaction: Mix electrophile and base in DMF. Add piperazine.[1][2][3][4][5][6][7][8][9][10] Heat to 60–80°C.
-
Purification: If using excess piperazine, the starting material can be removed by an aqueous wash (piperazine is highly water-soluble; the mono-arylated product is more lipophilic).
Part 3: Medicinal Chemistry Optimization Strategies
Once the scaffold is synthesized, two major liabilities often emerge: hERG toxicity (cardiac risk) and Metabolic Instability (rapid clearance).
Mitigating hERG Liability
The hERG potassium channel has a high affinity for basic amines linked to lipophilic groups (a pharmacophore perfectly matched by many N-aryl piperazines).
-
Strategy 1: Reduce Basicity (The "Electronic" Fix)
-
Attach an Electron Withdrawing Group (EWG) to the basic nitrogen.
-
Example: Convert N-alkyl piperazine to N-acetyl or N-sulfonyl piperazine. This removes the positive charge at physiological pH.
-
-
Strategy 2: Zwitterionic Design
-
Introduce a carboxylic acid elsewhere in the molecule.[7] The resulting internal salt reduces the net lipophilicity and alters the interaction with the hydrophobic hERG pore.
-
-
Strategy 3: Oxygen Switch
Improving Metabolic Stability
Piperazine rings are prone to oxidative metabolism by CYP450 enzymes, particularly at the carbon alpha to the nitrogen (
-
Tactic: "Block the Hotspot."
-
Implementation: Introduce methyl groups at the C2 or C6 positions.
-
Effect: Steric hindrance prevents the CYP450 heme iron from approaching the
-proton. -
Bonus: Methylation restricts conformational flexibility, potentially locking the bioactive conformation (increasing potency).
-
Visualizing SAR Logic
Figure 2: Structure-Activity Relationship (SAR) optimization strategies for piperazine derivatives.
References
-
Review of Privileged Structures: Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 2010.
-
Buchwald-Hartwig Amination Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
hERG & Basicity Modulation: Glembert, R., et al. "Strategies to Mitigate hERG Channel Blockade."[8] Journal of Medicinal Chemistry, 2024 (General Concept Reference).
-
Piperazine pKa and Conformation: Pagano, K., et al. "Conformational Preferences of Piperazine-Based Ligands." Journal of Chemical Information and Modeling, 2025.[9]
-
Metabolic Stability Strategies: Testa, B., & Kramer, S. D. "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity, 2007.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
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- 6. uregina.ca [uregina.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. drughunter.com [drughunter.com]
- 9. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Side Reactions in the Synthesis of Substituted Nitroanilines
Welcome to the Technical Support Center dedicated to the synthesis of substituted nitroanilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this foundational yet challenging chemical transformation. Direct nitration of anilines is frequently complicated by a series of side reactions that can significantly impact yield, purity, and the overall success of your synthesis.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address and mitigate these common issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses prevalent problems encountered during the synthesis of substituted nitroanilines and offers actionable solutions based on established chemical principles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark brown or black, yielding a tarry substance. | Oxidation of the aniline ring by the strong nitrating mixture (concentrated nitric and sulfuric acids).[1][2][4][5] This is often exacerbated by elevated temperatures or rapid addition of the nitrating agent.[1][4] | - Temperature Control: Maintain a low reaction temperature (typically 0-10°C) throughout the addition of the nitrating mixture.[1][6] - Slow Addition: Add the nitrating agent dropwise or in small portions with vigorous stirring to ensure proper heat dissipation and prevent localized "hot spots".[1][4] - Protecting Group: The most effective solution is to protect the amino group via acetylation to form an acetanilide. The acetyl group reduces the ring's susceptibility to oxidation.[3][5][7][8] |
| Low yield of the desired nitroaniline isomer. | - Incomplete reaction. - Formation of significant amounts of undesired isomers (e.g., meta-nitroaniline).[9][10][11] - Polysubstitution (di- or tri-nitration).[3][12] - Loss of product during work-up and purification.[13] | - Reaction Time & Temperature: Ensure the reaction is allowed to proceed to completion by monitoring with TLC. For some substrates, a slight increase in temperature after the initial addition may be necessary. - Isomer Control: The formation of the meta-isomer is due to the protonation of the amino group in the strongly acidic medium, forming the anilinium ion which is a meta-director.[9][10][11][14] Using a protecting group strategy is the standard method to favor ortho- and para-isomers.[5][6][8] - Preventing Polysubstitution: The amino group is a strong activating group.[11][15] Protecting it as an acetamido group moderates its activating effect, thus preventing over-nitration.[7][8] - Optimized Work-up: Ensure complete precipitation of the product, often by pouring the reaction mixture onto crushed ice.[16] Wash the product with cold water to minimize dissolution.[8] |
| Significant formation of the meta-nitroaniline isomer. | In the highly acidic conditions of nitration, the basic amino group of aniline is protonated to form the anilinium ion (-NH₃⁺).[6][9][10][11] This ion is a deactivating, meta-directing group.[9][11][14] | - Protecting Group Strategy: This is the most reliable method to avoid meta-substitution. By converting the amino group to an acetamido group (-NHCOCH₃), the nitrogen's lone pair is still able to direct ortho- and para-substitution, and protonation is prevented.[5][6][8] |
| Difficulty in separating ortho and para isomers. | The ortho and para isomers often have similar physical properties, making their separation by standard crystallization challenging.[13] | - Fractional Crystallization: This can sometimes be effective, potentially from different solvent systems.[13] - Chromatography: Column chromatography is a more definitive method for separating isomers with close polarities. - Protecting Group Influence: The bulky acetamido protecting group can sterically hinder substitution at the ortho position, leading to a higher yield of the para-isomer, which simplifies purification.[8][17] |
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of aniline often problematic?
Direct nitration of aniline is challenging for two primary reasons. First, the amino group is highly susceptible to oxidation by the strong nitrating agents, leading to the formation of dark, tarry byproducts and a significant reduction in yield.[1][2][4] Second, the strongly acidic reaction medium protonates the basic amino group to form the anilinium ion.[6][9][10][11] This ion deactivates the aromatic ring and directs the incoming nitro group to the meta position, resulting in a mixture of ortho, meta, and para isomers that can be difficult to separate.[8][9][11][14]
Q2: How does protecting the amino group prevent side reactions?
Protecting the amino group, typically by reacting aniline with acetic anhydride to form acetanilide, is a crucial strategy.[5][6][7] The resulting acetamido group (-NHCOCH₃) offers two key advantages:
-
Reduces Reactivity and Prevents Oxidation: The acetyl group is electron-withdrawing, which delocalizes the nitrogen's lone pair of electrons, making the aromatic ring less activated and therefore less prone to oxidation and polysubstitution.[7][8]
-
Controls Regioselectivity: The acetamido group remains an ortho, para-directing group but is less activating than a free amino group.[8] Due to the steric bulk of the acetyl group, substitution at the para position is favored over the ortho position, leading to a higher yield of the desired p-nitroaniline.[8][17]
Q3: My reaction has stalled, and I still see a significant amount of starting material. What should I do?
Incomplete conversion can be due to several factors. First, verify the quality and concentration of your nitric and sulfuric acids. Ensure the nitrating mixture was prepared correctly and is potent. Insufficient reaction time or a temperature that is too low can also slow down the reaction kinetics.[4] After the initial exothermic addition of the nitrating agent at low temperature, you may need to allow the reaction to stir at room temperature for a period to ensure it goes to completion.[16] Always monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).
Q4: What are the typical product distributions for direct nitration vs. nitration of a protected aniline?
The product distribution is starkly different between the two methods. Direct nitration of aniline in a strong acid medium can lead to a significant amount of the meta-isomer. In contrast, nitration of acetanilide followed by deprotection overwhelmingly favors the para-isomer.
| Nitration Method | p-Nitroaniline Yield (%) | m-Nitroaniline Yield (%) | o-Nitroaniline Yield (%) |
| Direct Nitration of Aniline | ~51%[8] | ~47%[8] | ~2%[8] |
| Nitration of Acetanilide | Up to 90%[1] | Negligible | Minor product[1] |
Visualizing the Reaction Pathways
The following diagrams illustrate the different outcomes of direct versus protected nitration of aniline.
Caption: Direct nitration of aniline leading to multiple products.
Caption: Controlled synthesis of p-nitroaniline via a protection strategy.
Experimental Protocol: Controlled Synthesis of p-Nitroaniline
This protocol details the widely accepted three-step synthesis of p-nitroaniline from aniline, which effectively minimizes side reactions.[6][16][18]
Step 1: Protection (Acetylation of Aniline)
-
In a flask, dissolve aniline in a mixture of water and concentrated hydrochloric acid.
-
Add a solution of sodium acetate in water.
-
To this mixture, add acetic anhydride dropwise with constant stirring. An exothermic reaction will occur.
-
Continue stirring for 10-15 minutes.
-
Cool the reaction mixture in an ice bath to induce the crystallization of acetanilide.
-
Filter the crude acetanilide, wash with cold water, and dry thoroughly.
Step 2: Nitration of Acetanilide
-
In a clean, dry flask, add the dried acetanilide to concentrated sulfuric acid, stirring until it is completely dissolved.
-
Cool this solution in an ice bath to between 0-5°C.
-
Separately, prepare the nitrating mixture by slowly and carefully adding concentrated nitric acid to concentrated sulfuric acid, ensuring this mixture remains cold.
-
Add the cold nitrating mixture dropwise to the acetanilide solution. Crucially, maintain the reaction temperature below 10°C throughout the addition.[6]
-
After the addition is complete, allow the mixture to stand for 20-30 minutes.
-
Pour the reaction mixture slowly onto a generous amount of crushed ice and water. The p-nitroacetanilide will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and press dry.
Step 3: Deprotection (Hydrolysis of p-Nitroacetanilide)
-
Transfer the crude p-nitroacetanilide to a flask containing a 10% sulfuric acid solution.
-
Heat the mixture to a gentle boil for 15-20 minutes to hydrolyze the amide bond.
-
Cool the resulting solution in an ice bath. The yellow p-nitroaniline will precipitate.
-
Collect the final product by vacuum filtration, wash with cold water, and dry.
-
The purity of the final product can be assessed by its melting point and techniques such as TLC or NMR spectroscopy.
References
- Technical Support Center: Nitration of m-Nitroaniline to 2,3,4,6-Tetranitroaniline - Benchchem. (n.d.).
- Nitration of Aniline | ortho nitro aniline | para nitro aniline | Class12 | Chemistry - YouTube. (2024, November 17).
- Navigating the Selective Nitration of Aniline: A Technical Support Guide - Benchchem. (n.d.).
- Nitration of aniline - Chemistry Stack Exchange. (2019, May 25).
- Technical Support Center: Troubleshooting Reactions Involving 2,6-Dibromo-4-nitroaniline - Benchchem. (n.d.).
- Why is the meta nitro isomer the main product in the nitration of aniline? - Quora. (2017, February 24).
- Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC. (n.d.).
- Class 12:- Write a note on Nitration of aniline - Brainly.in. (2025, October 12).
- Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. (n.d.).
- Explain the challenges in direct nitration of aniline and how the formation of tarry oxidation products can be controlled. - Discussion Forum. (2024, February 20).
- Reactions of Aniline - Chemistry Steps. (2024, January 12).
- An In-Depth Technical Guide on the Synthesis of Aniline Nitrate and Nitroanilines - Benchchem. (n.d.).
- Aniline - Wikipedia. (n.d.).
- A simple question on the nitration of aniline : r/chemistry - Reddit. (2016, April 4).
- preventing the formation of di-nitrated byproducts in aniline nitration - Benchchem. (n.d.).
- Electrophilic Substitution Reaction of Anilines - BYJU'S. (n.d.).
- o-NITROANILINE - Organic Syntheses Procedure. (n.d.).
- Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis - IJRAR.org. (n.d.).
- Nitration of Aniline (video) | Amines - Khan Academy. (n.d.).
- managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline - Benchchem. (n.d.).
- (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. (n.d.).
- High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation | Journal of the American Chemical Society. (2021, September 21).
- Electrophilic Aromatic Substitution - Making Molecules. (2025, June 19).
- Synthesis of p-Nitroaniline via a Multi-Step Sequence - Carbon. (n.d.).
- Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. (n.d.).
- Preparation of P-Nitroaniline | PDF | Thin Layer Chromatography - Scribd. (n.d.).
- What is the preparation of p nitroaniline? Learn more - Echemi. (2023, January 9).
- m-NITROPHENOL - Organic Syntheses Procedure. (n.d.).
- Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018, April 30).
- A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines: Properties and Experimental Insights - Benchchem. (n.d.).
- An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence - AZoM. (2014, September 15).
Sources
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- 18. azom.com [azom.com]
Managing solubility issues of nitroaromatic compounds in aqueous media
Introduction: The Nitroaromatic Paradox
Welcome to the technical support hub for nitroaromatic chemistry. You are likely here because your compound—despite possessing a polar nitro group (
The Core Problem: Nitroaromatic compounds often exhibit a "deceptive" polarity.[1] While the nitro group is strongly electron-withdrawing and creates a dipole, it also facilitates strong intermolecular
This guide moves beyond simple "add more DMSO" advice. It provides a mechanistic framework to diagnose why your compound precipitates and offers thermodynamic and kinetic strategies to fix it.[1]
Module 1: Diagnostic Framework
Before attempting a fix, you must categorize your solubility barrier.[1][3] Use the "Brick Dust vs. Grease Ball" classification system.
Diagnostic Table: Characterizing Your Compound
| Feature | Class A: "Grease Ball" | Class B: "Brick Dust" |
| Primary Barrier | Lipophilicity (Hydrophobicity) | Crystal Lattice Energy |
| Melting Point (MP) | Low ( | High ( |
| LogP | High ( | Moderate to Low ( |
| Solubility Behavior | Soluble in oils/lipids; insoluble in water.[1][4] | Poor solubility in both water and oils.[1] |
| Nitroaromatic Example | 1-nitronaphthalene derivatives | 4-nitroaniline, Dantrolene |
| Recommended Strategy | Surfactants, Emulsions, Lipids | Particle size reduction, Amorphous dispersions, Cyclodextrins |
Visualizing the Strategy (Decision Tree)
The following diagram outlines the logical flow for selecting a solubilization strategy based on your compound's physicochemical properties.
Figure 1: Decision tree for selecting solubilization strategies. Nitroaromatic compounds frequently require "Brick Dust" strategies due to strong
Module 2: The "DMSO Crash" & Cosolvents
The Issue: You dissolve your nitroaromatic compound in 100% DMSO (stock), but upon adding it to your aqueous assay buffer (e.g., 1% DMSO final), it immediately precipitates.
The Mechanism:
-
Exothermic Mixing: DMSO and water mixing is exothermic.[1] The local heat generation followed by cooling can trigger nucleation.[1]
-
Supersaturation Spike: When the DMSO stock hits the water, the solvent power drops exponentially. The compound enters a "labile" supersaturated state and crashes out to return to its stable crystalline form.[1]
Troubleshooting the "Crash"
Q: My compound precipitates instantly. How do I fix this?
-
Step 1: Change the Order of Addition. Never drip the buffer into the DMSO stock. Always add the DMSO stock into the stirring buffer . This ensures the compound is immediately diluted below its supersaturation limit, rather than passing through a zone of instability.
-
Step 2: Use a Ternary System. Pure DMSO/Water is often too harsh.[1] Introduce an intermediate polarity cosolvent.[1]
-
Recipe: 10% DMSO (Stock) + 40% PEG 400 + 50% Water.[1]
-
Why: PEG 400 acts as a "bridge," reducing the interfacial tension and preventing the rapid crystallization typical of nitroaromatics.
-
Q: My stock solution in the freezer has crystals. Is it ruined?
-
Diagnosis: DMSO is hygroscopic.[1] If you open a cold DMSO vial, it pulls in atmospheric water.[1] This water reduces the solubility of your nitroaromatic, causing it to crystallize over time (freeze-thaw instability).
-
Fix: Re-dissolve by sonication at 37°C. For future stocks, use anhydrous DMSO , store in single-use aliquots, and seal with Parafilm under argon/nitrogen if possible.
Module 3: Supramolecular Solutions (Cyclodextrins)
For nitroaromatics, Cyclodextrins (CDs) are often superior to surfactants.[1]
The Science: The hydrophobic cavity of
Protocol: Cyclodextrin Complexation Screening
Objective: Determine if HP-
-
Preparation: Prepare a 20% (w/v) stock solution of Hydroxypropyl-
-Cyclodextrin (HP- -CD) in water. -
Excess Addition: Add excess solid nitroaromatic compound to 1 mL of the CD solution.
-
Equilibration: Shake at room temperature for 24 hours (protect from light—nitroaromatics are often photolabile).
-
Filtration: Filter through a 0.45
m PVDF filter.[1] -
Analysis: Measure UV absorbance against a standard curve.
-
Comparison: Compare this concentration to the intrinsic aqueous solubility (
). If Solubility / > 10, complexation is a viable strategy.[1]
Module 4: Experimental Protocols (SOPs)
SOP 1: Kinetic Solubility (High Throughput Screening)
Use this for early-stage compound screening.[1][5]
-
Stock: Prepare 10 mM stock in DMSO.
-
Dilution: Add 2
L of stock to 198 L of PBS (pH 7.4) in a 96-well plate (Final: 100 M, 1% DMSO). -
Incubation: Shake for 2 hours at room temperature.
-
Critical Note: Nitroaromatics often form supersaturated solutions that crash out slowly.[1] A 2-hour read might give a "false soluble" result.
-
-
Detection: Measure OD at 620 nm (turbidimetry).
-
Threshold: If OD > 0.005 above blank, precipitation has occurred.[1]
-
SOP 2: Thermodynamic Solubility (The Gold Standard)
Use this for lead optimization and accurate data.
-
Solid Addition: Weigh 2–5 mg of solid compound into a glass vial.
-
Media: Add 1 mL of buffer (e.g., Phosphate pH 7.4).
-
Agitation: Shake or stir for 24 to 48 hours .
-
Why: "Brick dust" nitroaromatics have slow dissolution kinetics.[1]
-
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter (0.22
m saturated filter). -
Quantification: HPLC-UV analysis of the supernatant.
-
pH Check: Measure the pH of the supernatant after equilibrium. (Nitro compounds can be acidic; shifts in pH affect solubility).[1]
Module 5: The "Spring and Parachute" Concept
When formulating nitroaromatics for bioavailability, you often need to generate a supersaturated state (the "Spring") and maintain it (the "Parachute").
The Mechanism:
-
Spring: High-energy form (Amorphous solid or solvent shift) creates supersaturation.[1]
-
Parachute: Polymers (HPMC, PVP) inhibit crystal nucleation, keeping the compound in solution longer.
Figure 2: The "Spring and Parachute" model.[1] Nitroaromatics require polymers (parachutes) to prevent the rapid recrystallization driven by their high lattice energy.
References
-
Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link[1]
- Context: Establishes the "Brick Dust" vs.
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Context: Authoritative source on cyclodextrin complexation mechanisms.[1]
-
-
Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link[1][6]
- Context: Discusses the "DMSO Crash" and kinetic solubility screening protocols.
-
Stella, V. J., & He, Q. (2008).[1] Cyclodextrins.[1][3][7][8] Toxicologic Pathology. Link[1]
- Context: Details the specific interaction between hydrophobic cavities and arom
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][9] Advanced Drug Delivery Reviews. Link
- Context: Foundational paper on solubility rules and the impact of crystal l
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Glossary [pearrl.eu]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. enamine.net [enamine.net]
- 6. Study of inclusion complex of beta-cyclodextrin and nitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Spectrophotometric study on the thermodynamics of binding of alpha- and beta-cyclodextrin towards some p-nitrobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Preventing byproduct formation in N-alkylation of piperazine
Technical Support Center: N-Alkylation of Piperazine
A Specialist's Guide to Preventing Byproduct Formation
Introduction: The Challenge of Selectivity
Piperazine is a cornerstone scaffold in medicinal chemistry. However, the comparable nucleophilicity of its two secondary amine nitrogens presents a significant synthetic hurdle: the frequent formation of symmetrical N,N'-disubstituted byproducts during mono-alkylation reactions.[1][2] This lack of selectivity complicates purification, reduces yields, and can introduce confounding variables in biological assays. This guide is designed to help you navigate these challenges and achieve clean, high-yield mono-alkylation.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Significant formation of the N,N'-dialkylated byproduct.
This is the most common issue in piperazine N-alkylation. The mono-alkylated product is often more nucleophilic than the starting piperazine, leading to a second alkylation event.
Root Cause Analysis & Solutions:
-
Stoichiometry and Reaction Control: Direct alkylation without a protecting group is feasible but requires careful control. Using an excess of piperazine can statistically favor mono-alkylation, but this can complicate downstream purification.[3] A more controlled approach involves the slow, dropwise addition of the alkylating agent to a solution of piperazine at a low temperature (e.g., 0 °C) to minimize over-alkylation.[1]
-
Protecting Group Strategy: This is often the most robust solution for achieving high selectivity.[1][4] By protecting one of the piperazine nitrogens, you effectively block it from reacting, allowing for selective alkylation of the other nitrogen. The tert-butoxycarbonyl (Boc) group is a widely used and effective protecting group for this purpose.[1][3][4][5]
-
Mechanism: The Boc group is introduced by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O).[1][3][4] This deactivates one nitrogen, allowing for selective alkylation of the unprotected nitrogen. The Boc group can then be cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]
-
Problem 2: Formation of quaternary ammonium salts.
Over-alkylation can proceed further to form a quaternary ammonium salt, especially with highly reactive alkylating agents like alkyl iodides.[6] This byproduct is often highly water-soluble, making extraction and purification difficult.[4]
Root Cause Analysis & Solutions:
-
Choice of Alkylating Agent: If possible, use a less reactive alkylating agent. For example, an alkyl bromide is generally less reactive than an alkyl iodide.[6]
-
Reductive Amination: This is an excellent alternative to direct alkylation with alkyl halides.[3][4][7] This method involves reacting the piperazine with an aldehyde or ketone in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[3][4][8] This pathway avoids the formation of quaternary ammonium salts.[3][4]
Problem 3: Unexpected byproducts not related to di-alkylation.
Sometimes, byproducts arise from side reactions with the solvent or intramolecular reactions.
Root Cause Analysis & Solutions:
-
Solvent Reactivity: Dipolar aprotic solvents like DMF and DMSO can decompose at higher temperatures or in the presence of strong bases and electrophiles, leading to impurities.[3] If you suspect solvent-related byproducts, consider switching to a more inert solvent.
-
Intramolecular Reactions: If your alkylating agent contains other reactive functional groups, intramolecular cyclization or other rearrangements can occur.[3] Lowering the reaction temperature can often disfavor these side reactions.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best way to achieve selective mono-N-alkylation of piperazine?
For the highest selectivity and cleanest reaction profile, the use of a protecting group strategy is highly recommended.[1][4] The Boc protecting group is a reliable choice for this purpose.[1][3][4][5]
Q2: I'm trying to avoid protecting groups. How can I optimize a direct alkylation?
Careful control of reaction conditions is key.[1] Use a molar ratio of piperazine to alkylating agent of at least 2:1, and add the alkylating agent slowly at a reduced temperature.[9] Monitoring the reaction closely by TLC or LC-MS is crucial to stop the reaction once the desired mono-alkylated product is maximized.
Q3: What role does the base play in controlling selectivity?
The choice of base is important. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often a good choice to neutralize the acid formed during the reaction without competing in the alkylation.[3] Inorganic bases like potassium carbonate (K₂CO₃) are also commonly used, particularly in polar aprotic solvents like DMF or acetonitrile.[1][4]
Q4: How does solvent choice affect the reaction?
Polar aprotic solvents like DMF and acetonitrile are often used as they can accelerate Sₙ2 reactions.[1][10] However, the choice of solvent can also influence the reaction rate and selectivity.[10] It's advisable to screen a few different solvents to find the optimal conditions for your specific substrates.
Q5: My mono-alkylated product is water-soluble, making work-up difficult. What can I do?
If your product is protonated and remains in the aqueous layer during extraction, you will need to basify the aqueous layer to a pH of around 9.5-11 to deprotonate the piperazine nitrogen.[9] You can then extract the free base product with an appropriate organic solvent. Be aware that excess unreacted piperazine may also be extracted.
Q6: Are there any alternative methods to direct alkylation and reductive amination?
Yes, other methods include the Michael addition of piperazine to α,β-unsaturated compounds and palladium-catalyzed Buchwald-Hartwig amination for the synthesis of N-arylpiperazines.[7][11] For specific applications, these methods can offer advantages in terms of scope and selectivity.
Experimental Protocols
Protocol 1: Mono-N-Alkylation of Piperazine using a Boc Protecting Group
This protocol is a reliable method for achieving high selectivity for the mono-alkylated product.
Step 1: Protection of Piperazine
-
Dissolve piperazine (2 equivalents) in dichloromethane (DCM).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM dropwise over 3 hours at room temperature.[3]
-
Stir the mixture for 22 hours at room temperature.[4]
-
Evaporate the solvent under reduced pressure to obtain crude 1-Boc-piperazine.[3]
Step 2: Alkylation of 1-Boc-Piperazine
-
Dissolve the crude 1-Boc-piperazine in a suitable solvent such as acetone or acetonitrile.[3][4]
-
Add a base, such as potassium carbonate (K₂CO₃) (1.5 equivalents).[3][4]
-
Add the desired alkyl halide (1.1 equivalents).
-
Reflux the mixture until the starting material is consumed, monitoring the reaction progress by TLC.[3]
-
Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent.[3]
Step 3: Deprotection of the Boc Group
-
Dissolve the crude N-alkyl-N'-Boc-piperazine in DCM.
-
Add trifluoroacetic acid (TFA) (typically 4-5 equivalents) and stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).[1]
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final mono-alkylated piperazine by column chromatography if necessary.
Protocol 2: Mono-N-Alkylation via Reductive Amination
This method is an excellent alternative to direct alkylation, especially when dealing with sensitive substrates or to avoid the formation of quaternary ammonium salts.
-
Dissolve piperazine (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8]
-
Add a catalytic amount of acetic acid.[8]
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.[8]
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).[3]
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the product by column chromatography if necessary.
Data Presentation
Table 1: Comparison of Methods for Mono-N-Alkylation of Piperazine
| Method | Key Advantages | Key Disadvantages | Typical Byproducts |
| Direct Alkylation | Atom economical, fewer steps.[1] | Often poor selectivity, risk of over-alkylation.[1][4] | N,N'-dialkylated piperazine, quaternary ammonium salts.[6] |
| Protecting Group Strategy | High selectivity for mono-alkylation.[1][4] | Additional protection and deprotection steps required.[11] | Minimal if steps are optimized. |
| Reductive Amination | Avoids quaternary salt formation, good for sensitive substrates.[3][4] | Requires an aldehyde or ketone starting material. | Over-reduction of the carbonyl group if conditions are not controlled. |
Visualizations
Diagram 1: Key Strategies for Mono-N-Alkylation of Piperazine
Caption: Overview of synthetic routes for piperazine mono-N-alkylation.
Diagram 2: Troubleshooting Logic for Byproduct Formation
Caption: Decision tree for troubleshooting byproduct formation.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Google Books.
- Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
- Reddy, S. R., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences.
- managing side reactions in piperidine functionaliz
- Candeias, N. R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. (n.d.). Benchchem.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
- Process for the N-monoalkylation of piperazine. (n.d.).
- What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? (2013).
- The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. (n.d.). Benchchem.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability problems of nitroaniline derivatives during storage
Topic: Addressing Stability & Storage Challenges
Status: Operational | Lead Scientist: Dr. A. Vance
Introduction: The Stability Paradox
Welcome. If you are accessing this guide, you are likely facing a common paradox in organic chemistry: Nitroaniline derivatives are theoretically stable due to the electron-withdrawing nitro group, yet in practice, they frequently degrade into dark, tarry substances during storage.
As a Senior Application Scientist, I have analyzed countless "failed" batches. The root cause is rarely a single factor but a synergy of photolysis, auto-oxidation, and moisture-mediated hydrolysis . This guide moves beyond basic SDS advice to provide a mechanistic understanding and actionable recovery protocols.
Module 1: Visual Integrity & Degradation Mechanisms
User Query:"My bright yellow nitroaniline powder has turned dark brown/black. Is it still usable?"
The Short Answer: Likely no for analytical standards, but potentially yes for synthesis after purification. The color change indicates surface oxidation and the formation of azo-dimers or quinoid species.
The Mechanism: Why does it turn black?
Nitroanilines possess an amino group (
-
Photolysis: Exposure to UV/Visible light excites the molecule, generating radical cations [1].
-
Auto-oxidation: In the presence of atmospheric oxygen, these radicals couple to form azo compounds (Ar-N=N-Ar) or phenazine-like oligomers . These impurities have high extinction coefficients, meaning even trace amounts (<0.5%) can turn a yellow powder black.
Diagram: Photochemical & Oxidative Degradation Pathway
The following diagram illustrates the cascade from stable powder to colored impurity.
Caption: Mechanistic flow of nitroaniline degradation. Light and oxygen drive the formation of highly colored azo and quinoid impurities.
Module 2: Analytical Troubleshooting (HPLC/LC-MS)
User Query:"I see 'ghost peaks' in my HPLC chromatogram. How do I identify them?"
Degradation products often have distinct polarities compared to the parent nitroaniline. Use this table to diagnose your chromatogram.
Diagnostic Table: Impurity Profiling
| Retention Time Shift | Likely Impurity | Cause | Remediation |
| Early Eluting (Polar) | p-Aminophenol / Hydroxylated species | Hydrolysis or Photodegradation in moisture [2] | Dry solvents; store with desiccant. |
| Late Eluting (Non-polar) | Azo-dimers / Azoxybenzenes | Oxidative coupling (Air exposure) | Recrystallize (Ethanol/Water); Sparge solvents. |
| Broad Tailing | Polymerized tars | Advanced oxidation | Discard sample. Filtration will not remove soluble oligomers. |
Protocol: Purity Verification System
Do not rely on visual inspection alone.
-
Dissolve 1 mg of sample in 1 mL Acetonitrile (HPLC grade).
-
Filter through a 0.2 µm PTFE filter (removes insoluble tars).
-
Run Gradient: 5% to 95% B (ACN) over 10 mins on a C18 column.
-
Threshold: If purity <98% or colored impurities are detected, proceed to Recrystallization .
Module 3: Storage & Handling Protocols
User Query:"What are the optimal storage conditions to prevent degradation?"
Standard "cool, dry place" advice is insufficient for high-purity standards. You must actively defend against the three enemies: Light, Oxygen, and Moisture .
The "Gold Standard" Storage Protocol
Follow this hierarchy based on your usage frequency.
Caption: Decision matrix for storage. Long-term stability requires inert atmosphere (Nitrogen/Argon) and temperature control.
Step-by-Step: Creating an Inert Atmosphere
-
Transfer the derivative to an amber glass vial with a septum cap.
-
Insert a needle connected to a gentle stream of Nitrogen or Argon gas.
-
Vent with a second needle for 30 seconds to displace oxygen.
-
Remove the vent needle first, then the gas source, to create slight positive pressure.
-
Seal with Parafilm.
Module 4: Safety & Disposal
User Query:"Is it safe to heat these compounds to melt them?"
WARNING: Nitroanilines are thermally sensitive and toxic.
-
Thermal Hazard: While they have high melting points (e.g., p-nitroaniline ~148°C), heating near decomposition temperatures can release toxic Nitrogen Oxides (NOx) and Carbon Monoxide [3]. Never heat in an open vessel without a fume hood.
-
Toxicity: Nitroanilines are potent methemoglobin formers . They absorb readily through the skin, causing cyanosis (blue skin/lips) by interfering with oxygen transport in the blood [4].
Disposal Protocol:
-
Solid Waste: Dissolve in a combustible solvent (acetone) and dispose of in the Halogenated Organic Waste stream (due to potential NOx formation during incineration).
-
Spills: Do not dry sweep (dust hazard). Dampen with ethanol-soaked tissues and wipe.
References
-
National Institutes of Health (NIH) - PubMed. (2009). Transient and steady-state photolysis of p-nitroaniline in aqueous solution.
-
ResearchGate. (2012). Photocatalytic degradation of 4-nitroaniline using solar and artificial UV radiation.[1]
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Nitroaniline.[2][3]
-
NOAA CAMEO Chemicals. (n.d.). Chemical Datasheet: P-NITROANILINE.[4]
Sources
Safe disposal methods for waste containing nitroaniline compounds
Topic: Safe Handling and Disposal of Waste Containing Nitroaniline Compounds
Status: Active | Level: Expert/Research | Updated: 2026-02-18
Introduction: The Zero-Compromise Safety Standard
Welcome to the Technical Support Center. This guide addresses the handling of nitroanilines (o-, m-, and p-isomers), which are high-nitrogen energetic precursors often used in pharmaceutical synthesis and dye manufacturing.
Critical Warning: p-Nitroaniline is classified by the US EPA as a P-listed acutely hazardous waste (P077) . This designation carries strict regulatory burdens: even empty containers must be triple-rinsed to be considered "RCRA empty," and the rinsate must be treated as hazardous waste [1].
This guide prioritizes segregation over neutralization . In a laboratory setting, attempting to chemically destroy nitroanilines (e.g., via oxidation) poses significant risks of exothermic runaway reactions and the formation of more toxic azo/hydrazine intermediates.
Module 1: Waste Segregation & Incompatibility
Troubleshooting issues related to waste stream mixing and storage.
Q: Can I combine nitroaniline waste with my general "Halogenated" or "Non-Halogenated" solvent drums?
A: No. You must segregate nitroaniline waste into a dedicated "Acute Toxic" stream.
The Causality: Nitroanilines act as weak bases but contain a strong electron-withdrawing nitro group.
-
Acid Sensitivity: If mixed into a general waste drum containing strong mineral acids (e.g., HCl, H₂SO₄), nitroanilines form anilinium salts. While this increases water solubility, it alters the waste profile and can complicate incineration [2].
-
Oxidizer Risk: NEVER mix nitroanilines with oxidizing agents (nitric acid, peroxides, bleach). The nitro group is already oxidized, but the amine group is susceptible to further oxidation, potentially leading to explosive decomposition or the release of toxic nitrogen oxides (NOx) [3].
Protocol: Establish a satellite accumulation area specifically for P-listed waste. Label the container: "Hazardous Waste - Acute Toxic - Nitroaniline Contaminated."
Q: My waste container is generating heat. What is happening?
A: You likely introduced an incompatible oxidizer or a strong reducing agent.
-
Immediate Action: Evacuate the area. Do not attempt to open or move the container. Contact your EHS (Environmental Health & Safety) officer immediately.
-
Mechanism: Nitroanilines are chemically related to explosives. In the presence of strong oxidizers or during uncontrolled reduction (e.g., mixing with metal hydrides), they can undergo rapid exothermic decomposition.
Visual Logic: Waste Segregation Decision Tree
The following diagram illustrates the strict segregation logic required to prevent cross-contamination and regulatory violations.
Module 2: Spill Response & Decontamination
Troubleshooting accidental releases and equipment cleaning.
Q: I spilled solid nitroaniline powder on the bench. Can I just sweep it up?
A: Do not dry sweep. This generates toxic dust which is easily inhaled.
The Protocol:
-
PPE Upgrade: Wear double nitrile gloves, a lab coat, and a P100 respirator (or N95 minimum) if outside a fume hood.
-
Wet Method: Cover the spill with a paper towel dampened with water or a mild soap solution. This suppresses dust.[1][2]
-
Collection: Scoop the damp material into a wide-mouth jar.
-
Surface Decon: Clean the surface with ethanol followed by soapy water. Nitroanilines are soluble in organic solvents (alcohol/acetone) but less so in water [4].
-
Disposal: The paper towels and scoop must go into the P-listed hazardous waste container.
Q: How do I clean glassware or rotovaps contaminated with nitroaniline?
A: Use a solvent rinse followed by an acid wash, collecting ALL rinsates.
Step-by-Step Decontamination:
-
Primary Solubilization: Rinse glassware with acetone or ethanol. Nitroanilines dissolve readily in these solvents.
-
Critical: Collect this first rinse as hazardous waste.
-
-
Acid Wash (Optional but effective): If residue remains, a dilute HCl rinse (1M) can convert the amine to a water-soluble anilinium salt.
-
Final Wash: Wash with detergent and water.[3]
-
Rotovap Caution: If rotary evaporating nitroaniline solutions, ensure the bath temperature does not exceed 60°C. While decomposition temperatures are generally >250°C, o-nitroaniline production has a history of industrial runaway reactions due to impurities [5]. Avoid drying to absolute dryness if peroxides could be present in the solvent (e.g., ethers).
Module 3: Final Disposal & Regulatory Compliance
Addressing the "End of Life" for the waste.
Q: Can I use bleach (Sodium Hypochlorite) to neutralize the waste before disposal?
A: ABSOLUTELY NOT. Chlorinating aromatic amines (like nitroaniline) can produce chloroamines or chloro-nitro compounds, which are often more toxic and potentially explosive than the parent compound. There is no safe "in-lab" neutralization method for nitroanilines that does not require strict temperature and pH control.
Q: What are the specific EPA Waste Codes?
Refer to the table below for accurate labeling.
| Compound | CAS Number | EPA RCRA Code | Hazard Class |
| p-Nitroaniline | 100-01-6 | P077 (Acute Hazardous) | 6.1 (Toxic) |
| o-Nitroaniline | 88-74-4 | Not P-listed (Characteristic) | 6.1 (Toxic) |
| m-Nitroaniline | 99-09-2 | Not P-listed (Characteristic) | 6.1 (Toxic) |
*Note: Even if not P-listed, o- and m- isomers should be treated with the same rigor due to similar toxicity profiles (methemoglobinemia risk).
Visual Logic: Spill Response Workflow
Follow this flowchart for immediate spill mitigation.
References
-
US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed Wastes (P and U Lists). Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7475, 4-Nitroaniline. Retrieved from [Link]
- Kletz, T. A. (1988). Learning from Accidents. Butterworth-Heinemann. (Referencing the Monsanto Sauget plant incident involving o-nitroaniline synthesis).
Sources
Validation & Comparative
A Technical Guide to the Mass Spectrometry Fragmentation of Substituted Piperazinyl-Nitroanilines
This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of substituted piperazinyl-nitroanilines, a class of compounds with significant relevance in medicinal chemistry and drug development. Understanding their behavior under mass spectrometric analysis is paramount for structural elucidation, metabolite identification, and quality control in research and industrial settings. This document offers a comparative overview of their fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI), supported by experimental data and established fragmentation principles.
Introduction: The "Why" Behind Fragmentation Analysis
Substituted piperazinyl-nitroanilines incorporate three key structural motifs: a nitro-substituted aromatic ring, an aniline nitrogen, and a piperazine ring. The interplay of these functional groups dictates the molecule's chemical properties and, crucially, its fragmentation pattern in a mass spectrometer. The nitro group, a strong electron-withdrawing moiety, significantly influences the electron density of the aromatic ring, while the piperazine and aniline nitrogens provide sites for protonation and charge localization, particularly in soft ionization techniques like ESI.[1][2]
A thorough understanding of how these molecules fragment allows researchers to:
-
Confirm molecular identity: By matching observed fragment ions to predicted pathways.
-
Elucidate the structure of novel analogues: By interpreting the fragmentation pattern to determine the location and nature of substituents.
-
Identify metabolites: By recognizing characteristic core fragments and mass shifts corresponding to metabolic modifications.
-
Develop robust analytical methods: By selecting specific and sensitive precursor-to-product ion transitions for quantitative studies using tandem mass spectrometry (MS/MS).
This guide will delve into the fragmentation mechanisms under two common ionization techniques, providing a framework for interpreting the mass spectra of this important compound class.
Fragmentation Under Electron Ionization (EI)
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.
A foundational example is the EI mass spectrum of 1-(4-Nitrophenyl)piperazine .
Key Fragmentation Pathways under EI:
The fragmentation of 1-(4-nitrophenyl)piperazine is initiated by the removal of an electron to form a molecular ion (M+•). The fragmentation pathways are dominated by cleavages at the weakest bonds and the formation of stable ions and neutral losses.
-
α-Cleavage at the Piperazine Ring: The bonds adjacent to the nitrogen atoms are susceptible to cleavage.
-
Cleavage of the C-N bond between the rings: The bond connecting the piperazine and nitrophenyl moieties can rupture.
-
Fragmentation of the Nitroaniline Moiety: Loss of the nitro group as NO₂ (46 Da) or NO (30 Da) is a characteristic fragmentation for nitroaromatic compounds.[3][4]
The NIST WebBook provides the electron ionization mass spectrum for 1-(4-Nitrophenyl)piperazine, which serves as a valuable reference.
Visualizing EI Fragmentation:
Caption: Proposed EI fragmentation of 1-(4-Nitrophenyl)piperazine.
Fragmentation Under Electrospray Ionization (ESI) with Tandem MS (MS/MS)
Electrospray ionization is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[5] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the protonated precursor ion is isolated and subjected to collision-induced dissociation (CID).[6]
The fragmentation of protonated piperazinyl-nitroanilines is primarily driven by the location of the proton, which is most likely on one of the basic nitrogen atoms of the piperazine ring, and the subsequent cleavage of adjacent bonds.
General ESI-MS/MS Fragmentation Pathways:
-
Piperazine Ring Opening: A common pathway involves the protonation of a piperazine nitrogen, followed by cleavage of the C-N or C-C bonds within the ring. This leads to characteristic neutral losses and fragment ions. For phenylpiperazines, common fragment ions are observed at m/z 119, m/z 70, and m/z 56.[7]
-
Cleavage of the Aryl-Piperazine C-N Bond: The bond connecting the nitrophenyl group to the piperazine ring can cleave, leading to the formation of a protonated piperazine fragment and a neutral nitroaniline, or a protonated nitroaniline fragment and a neutral piperazine.
-
Fragmentation of the Nitroaniline Moiety: Similar to EI, the loss of the nitro group (as NO₂ or HNO₂) can occur from the protonated precursor or subsequent fragment ions.
Visualizing a General ESI-MS/MS Fragmentation Pathway:
Sources
- 1. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
Biological activity comparison of isopropyl vs methyl substituted piperazine compounds
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists
Executive Summary
In medicinal chemistry, the optimization of a piperazine scaffold often hinges on the N-substituent choice.[1] While N-methyl substitution is the industry standard for improving solubility and capping polarity, N-isopropyl substitution offers a strategic alternative to modulate lipophilicity, metabolic stability, and target selectivity.
This guide provides a head-to-head comparison of these two motifs, grounded in structure-activity relationship (SAR) data.
-
N-Methyl: Best for minimizing steric clash, maintaining lower lipophilicity (LogP), and simplifying synthesis. Primary liability is rapid N-demethylation.
-
N-Isopropyl: Best for blocking N-dealkylation, increasing blood-brain barrier (BBB) penetration, and filling hydrophobic pockets to enhance selectivity (e.g., Dopamine D3). Primary liabilities are increased hERG risk and novel oxidative metabolic soft spots.
Physicochemical & Structural Comparison
The shift from a methyl to an isopropyl group introduces significant changes in lipophilicity and steric volume, which drives the biological differences.
| Property | N-Methyl Piperazine | N-Isopropyl Piperazine | Impact on Bioactivity |
| Steric Bulk (A-Value) | ~1.70 kcal/mol | ~2.15 kcal/mol | Isopropyl induces greater conformational rigidity and can clash with narrow binding pockets. |
| Lipophilicity ( | Baseline | +0.6 to +0.9 | Isopropyl significantly increases permeability and BBB crossing but raises non-specific binding risk. |
| Basicity (pKa) | ~9.0 (Typical) | ~9.2 - 9.4 | Isopropyl is slightly more basic due to inductive electron donation (+I effect), potentially improving solubility at physiological pH. |
| Rotational Freedom | High (C3 axis) | Restricted | Isopropyl restricts rotation around the N-C bond, potentially pre-organizing the ligand for binding. |
Pharmacodynamic Profile: Potency & Selectivity[2][3][4]
Case Study A: GPCR Selectivity (Dopamine D3 vs. D2)
In the development of antipsychotics (e.g., cariprazine analogs), N-substitution controls subtype selectivity.
-
N-Methyl: Often results in non-selective binding between D2 and D3 receptors due to the conservation of the orthosteric binding site (Asp113 in D3 / Asp114 in D2).
-
N-Isopropyl: The bulky isopropyl group can exploit subtle differences in the secondary binding pocket (SBP) or the extracellular loops.
Case Study B: Kinase Inhibitors
-
Solvent Front: N-Methyl piperazine is the "gold standard" solubilizing tail (e.g., Imatinib) that protrudes into the solvent. Replacing it with isopropyl often provides no potency gain but increases LogP unnecessarily.
-
Hydrophobic Pockets: If the piperazine binds within a hydrophobic gatekeeper region, the isopropyl group can displace water molecules more effectively than methyl, leading to a "magic methyl" vs. "magic isopropyl" potency jump (10-50x improvement in
).
Pharmacokinetic Profile (ADME)
Metabolic stability is the most critical differentiator. The two substituents undergo distinct clearance pathways.
Metabolic Pathways Diagram
Figure 1: Comparative metabolic pathways. Note that while both lead to N-dealkylation, N-isopropyl is generally more resistant to this step due to steric hindrance, but introduces a new liability via direct oxidation of the tertiary methine proton.
Stability Analysis
-
N-Dealkylation Protection: The isopropyl group sterically hinders the approach of CYP450 enzymes (specifically CYP2D6 and CYP3A4) to the nitrogen lone pair. Consequently, N-isopropyl piperazines often have a longer half-life (
) than their N-methyl counterparts regarding N-dealkylation. -
The "Soft Spot" Shift: While N-dealkylation is slowed, the isopropyl group introduces a tertiary carbon (methine) that is electronically activated for radical abstraction. This can lead to hydroxylation, forming a carbinolamine that collapses to release acetone and the secondary amine.
Safety Pharmacology: hERG Liability
A major risk in optimizing piperazines is the blockade of the hERG potassium channel (QTc prolongation).
-
The Rule: hERG inhibition correlates strongly with Basicity + Lipophilicity .
-
The Comparison:
-
Risk Assessment: Switching from Methyl to Isopropyl increases hERG risk .
-
Mitigation: If N-isopropyl is required for potency, you must often compensate by adding polarity elsewhere in the molecule (e.g., adding an ether oxygen or a fluorine) to keep the overall LogP neutral.
-
Experimental Protocols
Protocol A: Comparative Synthesis (Reductive Amination)
To synthesize both analogs for head-to-head testing, use a standard reductive amination protocol. Note the reactivity difference.
-
Reagents:
-
Substrate: 1-Boc-piperazine or Aryl-piperazine (1.0 eq).
-
Carbonyl Source: Formaldehyde (37% aq.) for Methyl vs. Acetone for Isopropyl .
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq).
-
Solvent: Dichloroethane (DCE) or THF.
-
-
Procedure:
-
Step 1: Dissolve amine in DCE. Add Carbonyl source (3.0 eq for formaldehyde, 5.0 eq for acetone).
-
Step 2: Add Acetic Acid (1.0 eq) to catalyze iminium formation. Stir for 30 min.
-
Step 3: Add STAB. Stir at RT.
-
Methyl Reaction: Complete in < 2 hours.
-
Isopropyl Reaction:[5] May require 12-24 hours or mild heating (40°C) due to steric hindrance of ketone vs aldehyde.
-
-
Step 4: Quench with sat. NaHCO3, extract with DCM.
-
-
Validation: Check LCMS. Isopropyl product will elute later (higher
) than Methyl.
Protocol B: Microsomal Stability Assay
Objective: Determine Intrinsic Clearance (
-
Preparation:
-
Test Compounds: 1 µM final concentration (avoid saturation).
-
System: Human/Rat Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH (1 mM).
-
-
Workflow:
-
Data Analysis:
-
Plot ln(% Remaining) vs. Time.
-
Slope =
. - .
-
Success Criteria: For a lead compound, target
min (Rat) or min (Human).
-
Workflow Diagram: Stability Testing
Figure 2: Standard workflow for determining metabolic stability differences between analogs.
References
-
Comparison of Lipophilicity and Retention
- Title: Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines.
- Source: MDPI (Molecules).
-
URL:[Link]
-
Metabolic Stability of N-Isopropyl Groups
- Title: Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules: A Compar
-
Source: BenchChem.[1]
-
hERG Inhibition Mechanisms
-
Dopamine Receptor Selectivity (D3 vs D2)
- Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Synthesis of N-Alkyl Piperazines
- Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Source: MDPI (Molecules).
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Synthesis of diketopiperazines with on-resin N-methylation and cyclative release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Understanding of molecular substructures that contribute to hERG K+ channel blockade: synthesis and biological evaluation of E-4031 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific integrity and a prerequisite for further investigation. This guide provides an in-depth technical comparison of the analytical methodologies used to confirm the structure of the novel compound 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline. We will explore the rationale behind the chosen synthetic route, predict the expected outcomes of key analytical techniques, and compare these with potential alternative structures to provide a comprehensive framework for structural verification.
The Importance of Structural Integrity in Drug Discovery
In the intricate process of drug discovery and development, the precise molecular structure of a compound is intrinsically linked to its biological activity, pharmacokinetic properties, and safety profile. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, compromised patient safety. Therefore, a rigorous and multi-faceted approach to structural elucidation is not merely a procedural step but a fundamental aspect of the scientific method in this field.
The subject of this guide, 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline, is a compound of interest due to its substituted nitroaniline and piperazine moieties, both of which are common pharmacophores found in a wide array of therapeutic agents. The piperazine ring, in particular, is a privileged scaffold in medicinal chemistry, known to improve the physicochemical properties and biological activity of drug candidates. The nitroaromatic group, while sometimes associated with toxicity, can also be a key interacting moiety or a precursor for further chemical modification.
This guide will serve as a practical reference for confirming the synthesis of this specific molecule and as a broader illustration of the principles of structural verification applicable to a wide range of novel chemical entities.
Synthesis Strategy: A Nucleophilic Aromatic Substitution Approach
The synthesis of 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.
Proposed Synthetic Workflow
The logical workflow for the synthesis is outlined below. The selection of starting materials is based on commercial availability and the reactivity of the chosen substrates.
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Synthesis of 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline
This protocol is adapted from the established synthesis of similar 2-(piperazin-1-yl)-5-nitroaniline derivatives.[1] The key adaptation is the use of N-isopropylpiperazine as the nucleophile.
Materials:
-
5-Chloro-2-nitroaniline
-
N-Isopropylpiperazine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-chloro-2-nitroaniline (1.0 eq), N-isopropylpiperazine (1.2 eq), and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.
-
Reaction: Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-water and extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Isolation: Collect the fractions containing the desired product and evaporate the solvent to yield 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline as a solid.
Structural Confirmation: A Multi-Technique Approach
The confirmation of the synthesized structure relies on the convergence of data from multiple analytical techniques. Each technique provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the final assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
The predicted ¹H NMR spectrum of 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline in CDCl₃ would exhibit the following characteristic signals:
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Aromatic H (ortho to NO₂) | 8.0 - 8.2 | d | 1H | Deshielded by the electron-withdrawing nitro group. |
| Aromatic H (ortho to NH₂) | 7.6 - 7.8 | dd | 1H | Influenced by both the amino and nitro groups. |
| Aromatic H (meta to NO₂) | 6.8 - 7.0 | d | 1H | Shielded by the electron-donating amino group. |
| NH₂ | 4.8 - 5.2 | br s | 2H | Broad signal due to quadrupole broadening and exchange. |
| Piperazine CH₂ (adjacent to aryl) | 3.2 - 3.4 | t | 4H | |
| Piperazine CH₂ (adjacent to isopropyl) | 2.6 - 2.8 | t | 4H | |
| Isopropyl CH | 2.7 - 2.9 | sept | 1H | |
| Isopropyl CH₃ | 1.1 - 1.3 | d | 6H | Characteristic doublet for the isopropyl methyl groups. |
The predicted ¹³C NMR spectrum would provide complementary information on the carbon framework:
| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |
| Aromatic C-NO₂ | 145 - 150 | Quaternary carbon, deshielded. |
| Aromatic C-NH₂ | 140 - 145 | Quaternary carbon, shielded relative to C-NO₂. |
| Aromatic C-piperazine | 135 - 140 | Quaternary carbon. |
| Aromatic CHs | 110 - 130 | Three distinct signals for the aromatic protons. |
| Piperazine CH₂ (adjacent to aryl) | 50 - 55 | |
| Piperazine CH₂ (adjacent to isopropyl) | 45 - 50 | |
| Isopropyl CH | 55 - 60 | |
| Isopropyl CH₃ | 18 - 22 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. For 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline, the expected molecular weight is 264.32 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 264. Key fragmentation pathways would likely involve:
-
Loss of the isopropyl group: A significant fragment at m/z = 221 ([M-43]⁺) resulting from the cleavage of the isopropyl group.
-
Cleavage of the piperazine ring: Fragmentation of the piperazine ring would lead to a series of characteristic ions.
-
Loss of the nitro group: A fragment corresponding to the loss of NO₂ (46 Da) at m/z = 218.
Caption: Plausible mass spectrometry fragmentation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups in a molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium, two bands for primary amine |
| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak |
| C-H stretch (aliphatic) | 2850 - 2960 | Medium to strong |
| N-O stretch (nitro) | 1500 - 1550 and 1300 - 1370 | Strong, two bands |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to weak |
| C-N stretch | 1250 - 1350 | Medium |
Comparison with Alternative Structures
To ensure the synthesized compound is indeed the target molecule, it is crucial to consider and rule out potential isomers and alternative products.
Isomeric Impurities
The primary isomeric impurity to consider would be 4-(4-isopropylpiperazin-1-yl)-3-nitroaniline . This could arise if the starting material was 3-chloro-4-nitroaniline or if rearrangement occurred. However, the distinct substitution pattern on the aromatic ring would be readily distinguishable by ¹H NMR spectroscopy, particularly by the coupling patterns of the aromatic protons.
Alternative Synthetic Products
A potential side product could result from the dialkylation of the piperazine nitrogen if the reaction conditions are not carefully controlled. However, using a slight excess of N-isopropylpiperazine and monitoring the reaction progress can minimize this. The presence of a dialkylated product would be evident in the mass spectrum with a higher molecular weight and in the NMR with the absence of the N-H proton of the piperazine.
Bioisosteric Replacements as a Comparative Framework
In drug development, it is common to synthesize and evaluate bioisosteres of a lead compound to improve its properties. Comparing the analytical data of the target compound with that of its bioisosteres can provide further confidence in the structural assignment.
-
Nitro Group Bioisosteres: The nitro group can be replaced by other electron-withdrawing groups such as a cyano (-CN) or a trifluoromethyl (-CF₃) group.[2] The IR and NMR spectra would show distinct differences. For example, a cyano group would exhibit a sharp absorption around 2220-2260 cm⁻¹ in the IR spectrum.
-
Isopropyl Group Alternatives: The isopropyl group on the piperazine can be replaced with other alkyl or cycloalkyl groups to modulate lipophilicity and metabolic stability. Each of these analogs would have a unique NMR and mass spectrum, allowing for clear differentiation.
Conclusion: A Self-Validating System for Structural Confirmation
The structural confirmation of a synthesized compound like 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline is a critical process that relies on the convergence of evidence from multiple, independent analytical techniques. By combining a well-reasoned synthetic strategy with a comprehensive analysis of NMR, MS, and IR data, and by considering potential alternatives, researchers can establish a self-validating system that ensures the structural integrity of their compounds. This rigorous approach is fundamental to the progression of any research program in the chemical and pharmaceutical sciences, providing the solid foundation upon which further discoveries are built.
References
-
Tseng, C. C., et al. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. [Link]
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Navigating the Labyrinth: A Comparative Guide to the Characterization of Intermediates in Multi-Step Piperazine Derivative Synthesis
The piperazine ring is a cornerstone in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1][2][3] Its prevalence is a testament to its ability to impart favorable pharmacokinetic properties.[4][5] However, the synthesis of complex, unsymmetrically substituted piperazine derivatives is often a multi-step endeavor, fraught with challenges such as controlling selectivity at the two nitrogen atoms and managing the formation of difficult-to-separate byproducts.[6][7] For the medicinal chemist, the unambiguous characterization of each synthetic intermediate is not merely a procedural formality; it is a critical checkpoint that ensures the integrity of the final molecule and the reliability of downstream biological data.
This guide provides a comparative analysis of characterization strategies for intermediates in two common multi-step piperazine synthesis routes. We will move beyond a simple recitation of analytical techniques, instead focusing on the causal relationships between the chemical nature of the intermediate and the choice of characterization method. By understanding the "why" behind the "how," researchers can make more informed decisions, troubleshoot effectively, and ultimately accelerate their drug discovery programs.
The Synthetic Dichotomy: A Tale of Two Routes
To illustrate the nuances of intermediate characterization, we will compare a classic, protecting-group-based approach with a more contemporary C-H functionalization strategy for the synthesis of a hypothetical N-aryl, C-alkyl piperazine derivative.
Route 1: The Classic N-Boc Protection Strategy
This widely used method leverages the tert-butyloxycarbonyl (Boc) protecting group to achieve selective N-functionalization.[6][7] The synthesis proceeds through a series of discrete, well-defined intermediates.
Caption: Synthetic pathway for an N-aryl, C-alkyl piperazine via the N-Boc protection strategy.
Route 2: Direct C-H Functionalization
Recent advances have enabled the direct functionalization of the piperazine ring's C-H bonds, offering a more atom-economical approach.[2][8][9] This route often involves organometallic intermediates and can present unique characterization challenges.
Caption: Synthetic pathway involving direct C-H functionalization of an N-aryl-piperazine.
Characterization of Intermediates: A Comparative Analysis
The choice of analytical technique is dictated by the specific structural question being asked at each stage of the synthesis.
Intermediate 1: N-Boc-piperazine
This mono-protected intermediate is the cornerstone of the classical route. The primary characterization challenge is confirming mono-substitution and ruling out di-substitution or unreacted starting material.
| Technique | Information Yielded | Experimental Considerations | Performance |
| ¹H NMR | - Disappearance of the NH proton signal of piperazine. - Appearance of the Boc group's t-butyl signal (~1.4 ppm). - Integration confirms a 1:1 ratio of Boc to piperazine protons. | - Deuterated solvent (e.g., CDCl₃, DMSO-d₆). | Excellent for confirming structure and purity. |
| ¹³C NMR | - Appearance of the Boc carbonyl (~155 ppm) and quaternary carbon (~80 ppm).[10] | - Longer acquisition times may be needed for quaternary carbons. | Confirmatory for the presence of the Boc group. |
| Mass Spec (MS) | - Molecular ion peak corresponding to the mass of N-Boc-piperazine. | - Electrospray ionization (ESI) is typically used. | Essential for confirming molecular weight. |
| FT-IR | - Appearance of a strong C=O stretch from the carbamate (~1690 cm⁻¹). | - Sample can be neat (liquid) or as a KBr pellet (solid). | Quick and useful for reaction monitoring. |
Expert Insight: While MS confirms the correct mass, ¹H NMR is arguably the most crucial technique here. The symmetry of the molecule results in a simple spectrum, and the integration of the t-butyl protons versus the piperazine protons provides a definitive assessment of mono-protection.
Intermediate 2: N-Boc-N'-aryl-piperazine
The introduction of the aryl group breaks the molecule's symmetry, leading to a more complex NMR spectrum.
| Technique | Information Yielded | Experimental Considerations | Performance |
| ¹H NMR | - Appearance of aromatic proton signals. - Piperazine protons become diastereotopic, resulting in more complex splitting patterns. | - Higher field strength (e.g., 400 MHz or greater) is beneficial for resolving complex multiplets. | Critical for confirming successful arylation and regiochemistry. |
| ¹³C NMR | - Appearance of aromatic carbon signals. - Distinct signals for all piperazine carbons due to asymmetry. | - DEPT-135 or APT sequences can help distinguish CH, CH₂, and CH₃ signals from quaternary carbons. | Provides a complete carbon skeleton map. |
| LC-MS | - Confirms the molecular weight of the product. - Can also be used to assess purity and identify byproducts. | - A reverse-phase C18 column is commonly used.[11] | The workhorse for reaction monitoring and purity assessment. |
Intermediate 3: N-aryl-piperazine
Deprotection removes the Boc group, regenerating a secondary amine.
| Technique | Information Yielded | Experimental Considerations | Performance |
| ¹H NMR | - Disappearance of the t-butyl signal. - Appearance of a broad NH proton signal (can be exchanged with D₂O). | - The chemical shift of the NH proton can be concentration and solvent dependent. | Confirms successful deprotection. |
| Mass Spec (MS) | - Molecular ion peak corresponding to the deprotected product. | - ESI in positive ion mode is effective. | Essential for confirming the expected mass change. |
| TLC | - A significant change in polarity compared to the Boc-protected precursor. | - Use of a suitable stain (e.g., ninhydrin) can visualize the secondary amine. | A rapid and inexpensive method for monitoring the reaction's completion. |
Intermediate 4: α-lithiated piperazine
This organometallic intermediate in the C-H functionalization route is highly reactive and often not isolated. Its formation is typically inferred through the successful formation of the final product. However, in specialized research settings, low-temperature NMR can be employed for its characterization.
| Technique | Information Yielded | Experimental Considerations | Performance |
| Low-Temp ¹H/¹³C NMR | - A significant downfield shift of the α-carbon and a corresponding upfield shift of the α-proton. | - Requires specialized equipment for low-temperature experiments (e.g., -78 °C). - The intermediate is air and moisture sensitive. | Highly specialized but provides direct evidence of lithiation. |
| In-situ IR | - Can monitor the disappearance of the C-H bond being functionalized. | - Requires a specialized IR probe that can be inserted into the reaction vessel. | Useful for tracking reaction kinetics. |
Trustworthiness through Self-Validation: In most laboratory settings, the formation of this transient intermediate is validated by the successful isolation and characterization of the subsequent C-alkylated product. This "downstream validation" is a cornerstone of ensuring the reliability of the synthetic protocol.
Workflow for Characterization Technique Selection
The following workflow provides a logical decision-making process for selecting the appropriate analytical techniques.
Caption: Decision workflow for selecting characterization techniques for synthetic intermediates.
Experimental Protocols
Protocol 1: General Procedure for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the intermediate in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[10]
-
¹H NMR Acquisition: Acquire a ¹H spectrum using a standard single-pulse experiment. Ensure the spectral width covers all expected proton signals (typically 0-12 ppm).
-
Data Processing: Fourier transform the raw data. Phase the spectrum and calibrate the chemical shift using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals to determine relative proton ratios.[10]
-
¹³C NMR Acquisition: Acquire a ¹³C spectrum using a proton-decoupled pulse sequence. Longer acquisition times are generally required compared to ¹H NMR.
Protocol 2: General Procedure for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the intermediate (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid (0.1%) to improve peak shape for basic compounds like piperazines, is common.[12]
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis: Scan a mass range that includes the expected molecular weight of the intermediate.
-
Protocol 3: Purification of a Piperazine Intermediate by Acid Precipitation
The basicity of the piperazine nitrogens can be exploited for purification.[12]
-
Dissolution: Dissolve the crude intermediate in a suitable organic solvent, such as acetone.
-
Acidification: While stirring, slowly add a solution of an acid (e.g., acetic acid or ethereal HCl) to the solution.[12]
-
Precipitation: The piperazine salt, being less soluble in the organic solvent, will precipitate out. Cooling the mixture can enhance precipitation.
-
Isolation: Collect the solid precipitate by filtration.
-
Washing: Wash the collected solid with cold solvent to remove impurities.[12]
-
(Optional) Free-Basing: The pure piperazine free base can be regenerated by dissolving the salt in water and adding a base (e.g., NaOH) followed by extraction with an organic solvent.
Conclusion
The successful synthesis of complex piperazine derivatives is a journey of incremental validation. Each intermediate represents a critical juncture where the judicious application of analytical chemistry provides the necessary confirmation to proceed with confidence. By moving beyond a "one-size-fits-all" approach and instead tailoring the characterization strategy to the specific chemical properties of each intermediate, researchers can navigate the synthetic labyrinth with greater efficiency and scientific rigor. A thorough understanding of not just what a technique does, but why it is the right choice for a given intermediate, is the hallmark of an experienced and effective synthetic chemist.
References
- Vertex AI Search. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- National Center for Biotechnology Information. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC.
- Suresh Gyan Vihar University. (n.d.). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
- BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
- BenchChem. (2025). Application Notes & Protocols: One-Pot Synthesis of Piperazines from 1,2-Diamine Derivatives.
- ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Unknown Source. (2026, January 22). The Versatility of Piperazine Intermediates in Chemical Synthesis.
- National Center for Biotechnology Information. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH.
- ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- ACS Publications. (2019, March 8). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production | The Journal of Organic Chemistry.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy.
- National Center for Biotechnology Information. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC.
- TÜBİTAK Academic Journals. (2025, December 25). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity.
- Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi.
- SIELC Technologies. (n.d.). Separation of Piperazine hexahydrate on Newcrom R1 HPLC column.
- MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
- ResearchGate. (2025, October 15). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- PubMed. (2016, April 13). Opportunities and challenges for direct C-H functionalization of piperazines.
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- 8. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

